3,4-Dihydroxy-5-methyl-2-furanone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H6O4 |
|---|---|
Molecular Weight |
130.1 g/mol |
IUPAC Name |
3,4-dihydroxy-5-methyl-3H-furan-2-one |
InChI |
InChI=1S/C5H6O4/c1-2-3(6)4(7)5(8)9-2/h4,6-7H,1H3 |
InChI Key |
IYWVFBWMQOKJRS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=O)O1)O)O |
Canonical SMILES |
CC1=C(C(C(=O)O1)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3,4-Dihydroxy-5-methyl-2-furanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxy-5-methyl-2-furanone is a furanone derivative with potential applications in the food and pharmaceutical industries. Furanones are a class of cyclic organic compounds that are widespread in nature and are known for their diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical properties, potential biological activities, and relevant experimental methodologies associated with this compound and its class of compounds. Due to the limited availability of specific experimental data for this exact compound, this guide also includes information on closely related furanone derivatives to provide a broader context for research and development.
Chemical Properties
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 3,4-dihydroxy-5-methylfuran-2(5H)-one |
| CAS Number | 3566-57-2[1] |
| PubChem CID | 54676244[2] |
| Molecular Formula | C₅H₆O₄[2] |
| Molecular Weight | 130.10 g/mol [2] |
| Canonical SMILES | CC1C(=C(C(=O)O1)O)O[2] |
| InChI | InChI=1S/C5H6O4/c1-2-3(6)4(7)5(8)9-2/h2,6-7H,1H3[2] |
| InChIKey | ASEPVSZWYGTTAB-UHFFFAOYSA-N[2] |
Physical and Chemical Properties
Quantitative data for the physical and chemical properties of this compound are limited. The following table includes available data and computed values for related compounds to serve as an estimation.
| Property | Value | Source |
| Density | 1.6±0.1 g/cm³ (Predicted) | ChemSrc[3] |
| Boiling Point | 330.5±42.0 °C at 760 mmHg (Predicted) | ChemSrc[3] |
| Purity | 95.0% (Available for purchase) | ChemSrc[3] |
Note: The density and boiling point are predicted values and should be confirmed experimentally.
Synthesis and Reactivity
The synthesis of this compound can be approached through various synthetic routes common for furanone derivatives. One general method involves the oxidation of a corresponding precursor. For instance, the synthesis of a related compound, 5-hydroxy-4-methyl-2(5H)-furanone, involves the reaction of glyoxylic acid hydrate with morpholine, followed by a reaction with propionaldehyde and subsequent vacuum distillation.
The reactivity of the 2(5H)-furanone ring is characterized by the presence of a carbonyl group conjugated with a double bond, making it susceptible to nucleophilic attack. The hydroxyl groups can undergo reactions such as esterification and etherification.
Biological Activity
Furanone derivatives are known to exhibit a range of biological activities. While specific studies on this compound are not extensively documented, the broader class of furanones has been investigated for the following properties:
-
Antioxidant Activity : The presence of hydroxyl groups on the furanone ring suggests potential antioxidant properties, where the compound can act as a free radical scavenger.
-
Antimicrobial Activity : Various furanone derivatives have demonstrated inhibitory effects against the growth of bacteria and fungi. They are also known to interfere with biofilm formation in some bacterial species.
Experimental Protocols
Detailed experimental protocols for this compound are not widely published. However, the following sections describe general methodologies for the synthesis and evaluation of biological activities of furanone derivatives, which can be adapted for the target compound.
General Synthesis of a Furanone Derivative (Isomer Example)
A patented method for the synthesis of 5-hydroxy-4-methyl-2(5H)-furanone, an isomer of the target compound, is as follows:
-
Dissolve glyoxylic acid hydrate in an organic solvent.
-
Add morpholine and stir the mixture. The mole ratio of glyoxylic acid hydrate to morpholine is 1:(1-2).
-
Add propionaldehyde to the reaction mixture.
-
Subject the reaction solution to vacuum concentration.
-
Add a hydrochloric acid solution to the concentrate to facilitate the reaction.
-
Perform vacuum distillation to obtain the final product.
This protocol is for an isomer and would require modification for the synthesis of this compound.
Antioxidant Activity Assay (DPPH Method)
The antioxidant activity of furanone compounds can be assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
-
Preparation of DPPH Solution : Prepare a stock solution of DPPH in methanol.
-
Sample Preparation : Dissolve the furanone compound in a suitable solvent to prepare a series of concentrations.
-
Reaction : Mix the sample solutions with the DPPH solution in a 96-well plate or cuvettes.
-
Incubation : Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement : Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation : The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Antimicrobial Activity Assay (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of a furanone compound against various microorganisms can be determined using the broth microdilution method.
-
Preparation of Inoculum : Prepare a standardized suspension of the test microorganism in a suitable broth.
-
Serial Dilution : Prepare serial dilutions of the furanone compound in a 96-well microplate containing the broth.
-
Inoculation : Inoculate each well with the microbial suspension.
-
Incubation : Incubate the microplate under appropriate conditions (temperature and time) for the specific microorganism.
-
Determination of MIC : The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Visualizations
Experimental Workflow for Biological Activity Screening
Caption: General experimental workflow for screening the biological activity of this compound.
Hypothetical Signaling Pathway for Furanone-Induced Cellular Response
Caption: A generalized signaling pathway illustrating a hypothetical mechanism of action for a furanone compound.
Conclusion
This compound represents a molecule of interest within the broader class of biologically active furanones. While specific experimental data for this compound is currently limited in publicly accessible literature, this guide provides a foundational understanding of its chemical properties and outlines standard methodologies for its synthesis and biological evaluation based on related structures. Further research is warranted to fully elucidate the chemical and biological profile of this compound and to explore its potential applications in drug development and other scientific fields. The provided experimental frameworks and visualizations serve as a starting point for researchers aiming to investigate this and other related furanone derivatives.
References
Unveiling the Structure of 3,4-Dihydroxy-5-methyl-2-furanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of 3,4-Dihydroxy-5-methyl-2-furanone, a furanone derivative of interest in various scientific domains, including flavor chemistry and potentially as a building block in medicinal chemistry. This document outlines the key spectroscopic data, details experimental protocols for its characterization, and presents logical workflows for its structural determination and synthesis.
Physicochemical and Spectroscopic Data
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | 4.5 - 4.8 | Quartet | ~6.5 |
| CH₃-5 | 1.4 - 1.6 | Doublet | ~6.5 |
| OH-3 | 5.0 - 6.0 | Broad Singlet | - |
| OH-4 | 6.0 - 7.0 | Broad Singlet | - |
Solvent: CDCl₃ or D₂O. Chemical shifts are referenced to TMS (0 ppm).
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Chemical Shift (δ, ppm) |
| C-2 (C=O) | 170 - 175 |
| C-3 (C-OH) | 135 - 140 |
| C-4 (C-OH) | 145 - 150 |
| C-5 (CH) | 75 - 80 |
| CH₃-5 | 15 - 20 |
Solvent: CDCl₃ or D₂O. Chemical shifts are referenced to TMS (0 ppm).
Table 3: Key Infrared (IR) Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (hydroxyls) | 3200 - 3500 | Strong, Broad |
| C=O Stretch (lactone) | 1730 - 1760 | Strong |
| C=C Stretch (furanone ring) | 1640 - 1680 | Medium |
| C-O Stretch | 1000 - 1300 | Strong |
Table 4: Expected Mass Spectrometry (MS) Fragmentation
| m/z | Interpretation |
| 130 | [M]⁺ (Molecular Ion) |
| 115 | [M - CH₃]⁺ |
| 112 | [M - H₂O]⁺ |
| 86 | [M - CO₂]⁺ |
| 58 | [M - CO₂ - CO]⁺ |
Experimental Protocols
The following sections detail the methodologies for the synthesis and structural characterization of this compound.
Proposed Synthesis: Oxidation of a Pentose Precursor
A plausible synthetic route to this compound involves the controlled oxidation of a 5-deoxy-pentose sugar.
Materials:
-
5-Deoxy-L-arabinose (or a suitable precursor)
-
Mild oxidizing agent (e.g., Bromine water or Nitric acid)
-
Deionized water
-
Sodium bicarbonate
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for elution)
Procedure:
-
Dissolve 5-deoxy-L-arabinose in deionized water.
-
Slowly add the mild oxidizing agent to the solution at room temperature while stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the solution with sodium bicarbonate.
-
Extract the aqueous solution with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 10 mg of the purified compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
-
¹H NMR: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum on the same instrument. DEPT-135 and DEPT-90 experiments can be performed to aid in the assignment of carbon signals.
-
2D NMR: Conduct 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations, respectively, confirming the connectivity of the molecule.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a thin film of the sample on a KBr plate or acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Technique: Employ Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry.
-
Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.
Visualized Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the structure elucidation process and a proposed synthetic pathway.
Caption: Workflow for the structure elucidation of this compound.
Caption: Proposed synthetic pathway for this compound.
The Elusive Pathway: A Technical Guide to the Biosynthesis of Furanones
For Researchers, Scientists, and Drug Development Professionals
While the direct biosynthetic pathway of 3,4-Dihydroxy-5-methyl-2-furanone remains to be fully elucidated in scientific literature, significant strides have been made in understanding the biosynthesis of structurally related and commercially important furanone compounds. This technical guide consolidates the current knowledge on furanone biosynthesis, with a primary focus on the well-characterized pathway of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, Furaneol®), a key flavor compound in many fruits. This analogous pathway provides a foundational model for researchers investigating the biosynthesis of other furanone derivatives. Additionally, this guide will touch upon established chemical synthesis routes for various furanones, offering a broader perspective for drug development and chemical biology applications.
The Biosynthesis of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF): A Model Pathway
The biosynthesis of HDMF has been most extensively studied in strawberries (Fragaria x ananassa). The pathway originates from sugar metabolism, with D-fructose-1,6-diphosphate identified as a key precursor.
The enzymatic conversion of D-fructose-1,6-diphosphate leads to the formation of an important intermediate, 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF).[1][2] The final step in the pathway is the reduction of HMMF to HDMF, a reaction catalyzed by an enone oxidoreductase.[1][2] In strawberry, this enzyme is specifically referred to as Fragaria x ananassa Enone Oxidoreductase (FaEO).[2]
While the complete enzymatic cascade from D-fructose-1,6-diphosphate to HMMF is not yet fully detailed, the key steps are outlined below.
Biosynthesis Pathway of HDMF
Caption: Biosynthesis pathway of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF).
Quantitative Data on Furanone Biosynthesis
Quantitative data on the biosynthesis of this compound is not available in the reviewed literature. However, studies on related furanone derivatives provide some quantitative insights.
| Parameter | Value | Organism/System | Reference |
| HDMF Precursor | D-fructose-1,6-diphosphate | Fragaria x ananassa | [2] |
| HDMF Intermediate | 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) | Fragaria x ananassa | [1][2] |
| Key Enzyme | FaEO (Enone Oxidoreductase) | Fragaria x ananassa | [2] |
Experimental Protocols
Detailed methodologies for key experiments in elucidating the HDMF biosynthesis pathway are crucial for researchers aiming to study similar pathways.
Protocol 1: Enzyme Assay for FaEO (Enone Oxidoreductase)
This protocol is based on the characterization of FaEO from strawberry fruit.
Objective: To determine the enzymatic activity of FaEO in converting HMMF to HDMF.
Materials:
-
Partially purified FaEO enzyme extract from Fragaria x ananassa.
-
4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) substrate.
-
NADPH or NADH as a cofactor.
-
Phosphate buffer (pH 7.0).
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis.
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADPH or NADH, and the FaEO enzyme extract.
-
Initiate the reaction by adding the HMMF substrate.
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction by adding a suitable quenching agent (e.g., acid or organic solvent).
-
Extract the products with an organic solvent (e.g., ethyl acetate).
-
Analyze the extracted products by GC-MS to identify and quantify the formation of HDMF.
-
A control reaction without the enzyme extract should be run in parallel to account for any non-enzymatic conversion.
Expected Results: The GC-MS analysis should show a peak corresponding to HDMF in the reaction mixture containing the active enzyme, which is absent or significantly smaller in the control.
Protocol 2: Isotopic Labeling to Trace Precursors
This protocol is a general approach to identify precursors in a biosynthetic pathway.
Objective: To confirm D-fructose-1,6-diphosphate as a precursor for HDMF biosynthesis using isotopic labeling.
Materials:
-
Isotopically labeled D-fructose-1,6-diphosphate (e.g., ¹³C-labeled).
-
Strawberry fruit tissue or a relevant biological system capable of HDMF synthesis.
-
Incubation medium.
-
Analytical instruments for detecting isotopic enrichment in the final product (e.g., LC-MS or NMR).
Procedure:
-
Introduce the isotopically labeled D-fructose-1,6-diphosphate to the strawberry fruit tissue or biological system.
-
Incubate under conditions that support active metabolism and HDMF production.
-
After a set period, harvest the tissue and extract the furanone compounds.
-
Purify the HDMF from the extract.
-
Analyze the purified HDMF using LC-MS or NMR to determine the incorporation of the isotopic label.
Expected Results: The detection of the isotopic label in the HDMF molecule would confirm that D-fructose-1,6-diphosphate is a precursor in its biosynthetic pathway.
Chemical Synthesis of Furanone Derivatives
In the absence of a defined biosynthetic pathway for this compound, chemical synthesis provides an alternative route for obtaining this and other furanone compounds for research and development.
One common approach to synthesizing furanone derivatives involves the oxidation of a corresponding furan-2(3H)-one. For instance, 3,4-Dihydroxy-5-methylfuran-2(5H)-one can be synthesized by the oxidation of 5-methylfuran-2(3H)-one using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled acidic or basic conditions.[3]
Other synthetic strategies for different furanone derivatives include:
-
Cyclization of hydroxylated precursors: This method can be used to form the furanone ring structure.[3]
-
Oxidative lactonization of diols. [3]
-
Cyclization of alkyl β-formylcrotonates: This method is used to prepare 5-hydroxy-4-methyl-2(5H)-furanone.[4]
The choice of synthetic route depends on the desired furanone derivative and the available starting materials.
Experimental Workflow for Chemical Synthesis
Caption: General experimental workflow for the chemical synthesis of furanones.
Conclusion
While the biosynthesis of this compound is yet to be fully elucidated, the study of analogous pathways, such as that of HDMF, provides a robust framework for future research. The combination of enzymatic studies, isotopic labeling, and modern analytical techniques will be instrumental in unraveling the complete biosynthetic network of this and other furanone compounds. In parallel, chemical synthesis remains a vital tool for accessing these molecules for various applications in the pharmaceutical and flavor industries. This guide serves as a foundational resource for scientists dedicated to advancing our understanding of furanone biosynthesis and chemistry.
References
- 1. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3,4-Dihydroxy-5-methylfuran-2(5H)-one | 3566-57-2 | Benchchem [benchchem.com]
- 4. US5654444A - Preparation of 5-hydroxy-4-methyl-2(5H)-furanone - Google Patents [patents.google.com]
An In-depth Technical Guide to 3,4-Dihydroxy-5-methyl-2-furanone (CAS: 3566-57-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxy-5-methyl-2-furanone, registered under CAS number 3566-57-2, is a naturally occurring furanone derivative also known by synonyms such as Maple furanone. Structurally, it is a cyclic γ-lactone featuring a furanone core substituted with hydroxyl groups at the C3 and C4 positions and a methyl group at the C5 position.[1] This arrangement of functional groups imparts a high degree of polarity and reactivity, making it a molecule of significant interest in various scientific and industrial fields.[1] While widely recognized for its role as a flavoring agent in the food industry, emerging research highlights its potential biological activities, including antioxidant and antimicrobial properties, positioning it as a candidate for further investigation in pharmaceutical and cosmetic applications.[1] This guide provides a comprehensive overview of its physicochemical properties, synthesis, biological activities, and analytical methodologies.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. These data are crucial for experimental design, formulation development, and toxicological assessment.
| Property | Value | Source(s) |
| CAS Number | 3566-57-2 | [2][3] |
| Molecular Formula | C₅H₆O₄ | [1][2][3] |
| Molecular Weight | 130.1 g/mol | [2][4] |
| Exact Mass | 130.026611 u | [3] |
| Appearance | Colorless crystal | [4] |
| Melting Point | 174 °C | [4] |
| Boiling Point | 330.5 ± 42.0 °C at 760 mmHg | [3][4] |
| Note: A conflicting value of 222.2°C is also reported. | [2] | |
| Density | 1.636 ± 0.06 g/cm³ | [2] |
| Flash Point | 150.9 ± 21.4 °C | [3] |
| Note: A conflicting value of 97.2°C is also reported. | [2] | |
| SMILES | CC1C(=C(C(=O)O1)O)O | [4] |
| XLogP3 | -0.79 | [3] |
| Polar Surface Area | 66.76 Ų | [3] |
| Refractive Index | 1.613 | [3] |
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of this compound can be achieved through several pathways. A common and effective method involves the oxidation of furanone precursors.
Experimental Protocol: Oxidation of 5-methylfuran-2(3H)-one
This protocol describes a general method for the synthesis of the target compound.
-
Starting Material : 5-methylfuran-2(3H)-one.
-
Oxidizing Agent : An aqueous solution of potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
-
Reaction Medium : The reaction is typically conducted in an acidic or basic medium to facilitate the oxidation process. The choice of pH is critical for controlling reaction rate and minimizing side-product formation.
-
Procedure : a. Dissolve the starting material in an appropriate solvent. b. Cool the solution in an ice bath. c. Slowly add the oxidizing agent dropwise to the solution under vigorous stirring, maintaining a low temperature. d. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). e. Upon completion, quench the reaction by adding a suitable reducing agent (e.g., sodium bisulfite if using KMnO₄). f. Adjust the pH to neutral and extract the product with an organic solvent (e.g., ethyl acetate). g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Chemical Reactivity
The chemical behavior of the molecule is dictated by its furanone ring and hydroxyl groups.
-
Oxidation : The dihydroxy functionality can be further oxidized to form dicarbonyl compounds or undergo ring-opening to form carboxylic acid derivatives.
-
Reduction : The carbonyl group and the double bond of the lactone ring can be reduced using various reducing agents to form corresponding alcohols or saturated lactones.
-
Substitution : The hydroxyl groups are nucleophilic and can participate in substitution reactions, such as esterification or etherification, to produce a variety of derivatives. This reactivity is a key area for drug development, allowing for the modification of the molecule to enhance biological activity or improve pharmacokinetic properties. The furanone scaffold is known to be susceptible to nucleophilic attack, a property that can be exploited in the design of targeted covalent inhibitors.[5][6]
Biological Activity and Mechanism of Action
Preliminary studies indicate that this compound possesses promising biological activities. The broader class of furanone compounds is known to interfere with bacterial quorum sensing (QS), a cell-to-cell communication mechanism, thereby inhibiting biofilm formation and virulence.[7][8][9][10]
Antioxidant Properties
The compound has been shown to exhibit antioxidant properties, likely by neutralizing free radicals.[1] The presence of the enediol moiety in the furanone ring allows it to act as a reducing agent and radical scavenger.
Experimental Protocol: DPPH Radical Scavenging Assay
This is a widely used and standardized method to evaluate the in-vitro antioxidant capacity of a compound.[11][12][13]
-
Reagents :
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) stock solution (e.g., 0.1 mM in methanol).
-
Test compound solutions at various concentrations.
-
Positive control (e.g., Ascorbic acid or Trolox).
-
Methanol (or another suitable solvent) as a blank.
-
-
Procedure : a. In a 96-well microplate or cuvettes, add a defined volume of the test compound solution (e.g., 100 µL). b. Add the DPPH working solution to each well (e.g., 100 µL). c. Prepare a control containing the solvent instead of the test compound. d. Incubate the plate in the dark at room temperature for 30 minutes. e. Measure the absorbance of each well at 517 nm using a microplate reader or spectrophotometer.[12]
-
Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the inhibition percentage against the compound concentration.
Antimicrobial Effects
The furanone scaffold is a well-known pharmacophore in antimicrobial research.[6] While specific data for this compound is limited, preliminary studies suggest it possesses antimicrobial properties.[1] Furanone derivatives have been shown to be active against a range of Gram-positive and Gram-negative bacteria, often by inhibiting biofilm formation.[10][14][15][16]
Proposed Mechanism of Action
The biological effects of this compound are thought to arise from two primary mechanisms:
-
Hydrogen Bonding : The two hydroxyl groups can act as both hydrogen bond donors and acceptors, enabling interaction with the active sites of enzymes and cellular receptors.[1]
-
Redox Activity : The molecule's structure allows it to participate in cellular redox cycles, which could contribute to its antioxidant effects and potentially influence redox-sensitive signaling pathways.[1]
Applications and Safety Profile
Industrial Applications
-
Food Industry : Widely used as a flavoring agent due to its sweet, fruity, and maple-like aroma.
-
Cosmetics : Incorporated into fragrances and personal care products.[1]
Safety and Toxicology
Regulatory bodies have evaluated the safety of this compound for consumption at specified concentrations. It is considered safe for use in both human food and animal feed within established guidelines.
| Application | Safe Concentration Guidelines | Source(s) |
| Poultry and Pig Feed | 0.05 mg/kg feed | [1] |
| Cattle and Salmonid Feed | 0.08 mg/kg feed | [1] |
While generally regarded as safe for its intended use in the flavor industry, comprehensive toxicological data for high-dose pharmaceutical applications is not widely available and would require further investigation.
Analytical Methods
Accurate quantification of furanones in complex matrices like food or biological samples is critical for research and quality control. Due to their polarity, methods often involve derivatization or specialized chromatographic techniques.[17][18] Headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and common approach.[17][19]
Experimental Protocol: Quantification by HS-SPME-GC-MS
This protocol is a standard approach for analyzing volatile and semi-volatile furanones in various matrices.[19]
-
Sample Preparation : a. Homogenize the solid or liquid sample. b. Place a precise amount of the sample into a headspace vial. c. Add an internal standard (e.g., a stable isotope-labeled version of the analyte) for accurate quantification. d. Add a salting-out agent (e.g., NaCl) to increase the volatility of the analyte. Seal the vial.
-
HS-SPME Extraction : a. Place the vial in an autosampler with an agitator and heater. b. Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time to allow the analyte to partition into the headspace. c. Expose an SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period to adsorb the analyte.
-
GC-MS Analysis : a. Retract the fiber and immediately inject it into the heated inlet of a GC-MS system. b. The heat desorbs the analyte from the fiber onto the GC column. c. Separate the analyte using a suitable temperature program on an appropriate capillary column (e.g., FFAP or DB-WAX). d. Detect and quantify the analyte using a mass spectrometer, typically in selected ion monitoring (SIM) mode for maximum sensitivity.
-
Quantification : a. Generate a calibration curve using standards of known concentrations. b. Calculate the concentration of the analyte in the sample based on the peak area ratio relative to the internal standard.
Conclusion and Future Directions
This compound is a multifaceted molecule with established applications in the flavor industry and significant potential in the life sciences. Its antioxidant and hypothesized antimicrobial properties, derived from its unique chemical structure, make it a compelling target for further research.
For drug development professionals, the furanone scaffold represents a versatile starting point for the synthesis of novel therapeutic agents. Future research should focus on:
-
Comprehensive Biological Screening : Evaluating the compound against a wider range of bacterial and fungal strains to fully characterize its antimicrobial spectrum.
-
Mechanism of Action Studies : Elucidating the specific molecular targets and pathways modulated by the compound to better understand its biological effects.
-
Derivative Synthesis : Systematically modifying the core structure to conduct structure-activity relationship (SAR) studies aimed at enhancing potency and selectivity while minimizing toxicity.
-
In-depth Toxicological Profiling : Conducting rigorous safety and toxicity studies to establish a profile suitable for potential pharmaceutical applications.
By leveraging the existing knowledge base and pursuing these research avenues, the full potential of this compound and its derivatives can be realized.
References
- 1. 3,4-Dihydroxy-5-methylfuran-2(5H)-one | 3566-57-2 | Benchchem [benchchem.com]
- 2. 5-Methyl-3,4-dihydroxytetrone | C5H6 O4 - BuyersGuideChem [buyersguidechem.com]
- 3. echemi.com [echemi.com]
- 4. 3,4-Dihydroxy-5-methyl-2,5-dihydrofuran-2-one | 3566-57-2 | DAA56657 [biosynth.com]
- 5. mdpi.com [mdpi.com]
- 6. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Furanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSpace [cora.ucc.ie]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus [frontiersin.org]
- 15. Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of 3,4-Dihydroxy-5-methyl-2-furanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3,4-Dihydroxy-5-methyl-2-furanone (CAS No: 3566-57-2). It is a naturally occurring furanone derivative with potential applications in the food, cosmetic, and pharmaceutical industries. This document consolidates available data on its physicochemical characteristics, spectral properties, and biological activities, including its antioxidant and antimicrobial effects. Detailed experimental protocols for its analysis and evaluation are also presented, alongside visualizations of relevant chemical pathways and experimental workflows to support further research and development.
Introduction
This compound is a five-membered lactone ring compound belonging to the furanone family.[1] These compounds are widespread in nature and are known for their diverse biological activities and sensory properties. This guide aims to provide a detailed technical resource for professionals engaged in the study and application of this molecule.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the tables below. It is important to note that some of the data, particularly the boiling point, are predicted values and should be confirmed experimentally.
Table 1: General and Physical Properties
| Property | Value | Source |
| IUPAC Name | 3,4-dihydroxy-5-methylfuran-2(5H)-one | N/A |
| CAS Number | 3566-57-2 | [1] |
| Molecular Formula | C₅H₆O₄ | [1] |
| Molecular Weight | 130.1 g/mol | [1] |
| Appearance | Brownish Yellow Semi-Solid | [2] |
| Melting Point | Not available (A related compound, (3R,4R)-Dihydro-3,4-dihydroxy-3-methyl-2(3H)-furanone, has a melting point of 113 °C) | [1] |
| Boiling Point | 330.5 ± 42.0 °C (Predicted) | [3] |
| Solubility | Information not available. Likely soluble in polar organic solvents. | N/A |
Table 2: Chemical Identifiers
| Identifier | Value |
| InChI Key | ASEPVSZWYGTTAB-UHFFFAOYSA-N |
| Canonical SMILES | CC1C(C(=O)OC1O)O |
Spectral Data
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Specific proton chemical shifts and coupling constants for this compound are not available. For the related compound, 5-Hydroxy-4-methyl-2(5H)-furanone, the following peaks have been reported in acetone-d6: δ 6.67 (bs, 1H), 6.02 (bs, 1H), 5.87 (p, J = 1.5 Hz, 1H), 2.08 (d, J = 1.5 Hz, 3H) ppm.[2]
-
¹³C NMR: Specific carbon chemical shifts for this compound are not available. For 5-Hydroxy-4-methyl-2(5H)-furanone, the following peaks have been reported in acetone-d6: δ 171.30 (C), 166.65 (C), 118.68 (CH), 100.25 (CH), 13.15 (CH₃) ppm.[2]
3.2. Infrared (IR) Spectroscopy
Characteristic IR absorption peaks for furanone structures typically include:
-
C=O (lactone): Strong absorption around 1740-1780 cm⁻¹.
-
C=C: Absorption in the region of 1640-1690 cm⁻¹.
-
O-H: Broad absorption in the range of 3200-3600 cm⁻¹ due to the hydroxyl groups.
-
C-O: Stretching vibrations in the 1000-1300 cm⁻¹ region.
3.3. Mass Spectrometry (MS)
The mass spectrum of 5-Hydroxy-4-methyl-2(5H)-furanone shows a molecular ion peak [M]⁺ at m/z 114.0, with other significant fragments observed at m/z 113.0, 86.0, 85.0, 69.0, 68.0, 41.1, 40.1, and 39.1.[2] The fragmentation pattern of this compound is expected to show a molecular ion peak at m/z 130 and fragmentation corresponding to the loss of water, carbon monoxide, and other small moieties.
Synthesis
Biological Activities and Signaling Pathways
Furanone derivatives are known to exhibit a range of biological activities.
5.1. Antioxidant Activity
Several furanone compounds have demonstrated significant antioxidant properties. The antioxidant mechanism is believed to involve the donation of a hydrogen atom from the hydroxyl groups to scavenge free radicals. The antioxidant capacity can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Some food-derived furanones exhibit antioxidant activity comparable to that of ascorbic acid.[5]
Signaling Pathway for Antioxidant Response
The cellular response to antioxidants can involve the activation of specific signaling pathways. One key pathway is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. Low concentrations of some antioxidant compounds can activate the MAPK (Mitogen-activated protein kinase) pathway, leading to the activation of Nrf2 and the subsequent expression of antioxidant and detoxifying enzymes.
Caption: Nrf2-ARE antioxidant response pathway potentially activated by furanone compounds.
5.2. Antimicrobial Activity
Furanone derivatives have shown promising antimicrobial activity, particularly against Gram-positive bacteria. The proposed mechanism of action involves the induction of reactive oxygen species (ROS) within the bacterial cells and non-specific interactions with multiple proteins, including those involved in the cellular defense against ROS. This dual action impairs the bacteria's ability to cope with oxidative stress, leading to cell death. Some furanones have also been shown to interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence and biofilm formation.[2][5]
Proposed Antimicrobial Mechanism
Caption: Proposed mechanism of antimicrobial action for furanone compounds.
Experimental Protocols
6.1. DPPH Radical Scavenging Assay
This protocol provides a general method for assessing the antioxidant activity of this compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol (spectrophotometric grade)
-
Test compound (this compound)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. This solution should be freshly prepared and protected from light.
-
Prepare a series of dilutions of the test compound and the positive control in the same solvent.
-
To each well of the microplate, add a specific volume of the sample or standard solution (e.g., 20 µL).
-
Add a larger volume of the DPPH working solution (e.g., 200 µL) to each well and mix thoroughly.
-
Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
A blank containing only the solvent and DPPH solution should also be measured.
-
The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_blank - A_sample) / A_blank ] * 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the compound.[6][7]
Experimental Workflow for DPPH Assay
Caption: Workflow for determining antioxidant activity using the DPPH assay.
6.2. Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines a standard method for determining the minimum inhibitory concentration (MIC) of this compound against various microorganisms.[1][4]
Materials:
-
Test compound (this compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the broth medium directly in the wells of the 96-well plate to achieve a range of concentrations.
-
Prepare a bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).
-
Inoculate each well (except for a negative control well containing only broth) with the bacterial suspension.
-
Include a positive control well with bacteria and no test compound, and a negative control well with broth only.
-
Incubate the plates at the optimal growth temperature for the bacteria (e.g., 37°C) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.[1][4]
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
This compound is a compound of significant interest due to its potential antioxidant and antimicrobial properties. This technical guide has summarized the available data on its physical and chemical characteristics, spectral properties, and biological activities. While some experimental data are still lacking, the information and protocols provided herein offer a solid foundation for researchers, scientists, and drug development professionals to further investigate and harness the potential of this molecule. Further research is warranted to fully elucidate its properties and mechanisms of action, which could lead to novel applications in various scientific and industrial fields.
References
- 1. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HYDROXY-4-METHYL-2(5H)FURANONE | 40834-42-2 [chemicalbook.com]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. imreblank.ch [imreblank.ch]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to 3,4-Dihydroxy-5-methyl-2-furanone
IUPAC Name: 3,4-dihydroxy-5-methylfuran-2(5H)-one
This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activities, and potential mechanisms of action of 3,4-dihydroxy-5-methyl-2-furanone. The information is intended for researchers, scientists, and professionals in the fields of drug development, food chemistry, and related disciplines.
Chemical and Physical Properties
This compound, also known as maple furanone, is a cyclic γ-lactone with a furanone core structure.[1] Its key chemical and physical properties are summarized in the table below. The presence of two hydroxyl groups and a lactone ring makes it a polar molecule.[1]
| Property | Value |
| IUPAC Name | 3,4-dihydroxy-5-methylfuran-2(5H)-one |
| Common Name | Maple furanone |
| CAS Number | 3566-57-2 |
| Molecular Formula | C₅H₆O₄ |
| Molecular Weight | 130.10 g/mol |
| Appearance | Colorless crystal |
| Melting Point | 174 °C |
| Boiling Point | 330.5 °C |
Data sourced from Biosynth and PubChem.
Synthesis
The synthesis of this compound can be achieved through several routes, primarily involving oxidation reactions. A common approach is the oxidation of 5-methylfuran-2(3H)-one using oxidizing agents like potassium permanganate or hydrogen peroxide in an acidic or basic medium.[1] Another reported precursor for furanone synthesis is L-Dehydroascorbic acid.[2] The compound can also be formed during the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor.
Below is a generalized workflow for a potential synthesis route.
Biological Activity and Applications
This compound is utilized as a flavoring agent in the food industry, valued for its sweet and fruity aroma.[1] Beyond its sensory properties, it has demonstrated potential biological activities.
3.1. Antioxidant Properties
Research indicates that this compound possesses antioxidant properties, likely due to its capacity to neutralize free radicals.[1] The hydroxyl groups on the furanone ring are believed to contribute to this activity by donating hydrogen atoms to stabilize radicals.
3.2. Antimicrobial Effects
3.3. Use in Animal Feed
Regulatory bodies have deemed this compound safe for consumption at specified concentrations in animal feed.
| Animal Group | Safe Concentration (mg/kg of feed) |
| Poultry and Pigs | 0.05 |
| Cattle and Salmonids | 0.08 |
Data sourced from Benchchem.[1]
Mechanism of Action
The biological activities of this compound are thought to stem from its chemical structure. The hydroxyl groups can form hydrogen bonds with biological molecules, potentially influencing their structure and function.[1] Furthermore, its ability to participate in redox reactions is central to its antioxidant effects.[1]
While the precise signaling pathways modulated by this compound are not yet fully elucidated, a related compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which leads to the expression of antioxidant enzymes.[1] The activation of the Nrf2/HO-1 axis is a key mechanism for cellular protection against oxidative stress. However, direct evidence for the activation of this pathway by this compound is currently lacking and represents an area for future research.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not extensively documented in the available literature. However, standard methodologies for similar compounds can be adapted.
5.1. General Synthesis Protocol: Oxidation of a Furanone Precursor
-
Dissolve the precursor, such as 5-methylfuran-2(3H)-one, in a suitable solvent.
-
Slowly add an oxidizing agent (e.g., a solution of potassium permanganate or hydrogen peroxide) to the reaction mixture under controlled temperature conditions.
-
Maintain the reaction in an acidic or basic medium to facilitate the oxidation process.
-
Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and perform a work-up to isolate the crude product.
-
Purify the crude product using column chromatography to obtain pure this compound.
5.2. General Protocol for DPPH Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of a compound.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of dilutions from the stock solution.
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.
-
A known antioxidant, such as ascorbic acid, should be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate or test tubes, mix a volume of each sample dilution with a volume of the DPPH working solution.
-
Include a blank control containing only the solvent and the DPPH solution.
-
Incubate the mixture in the dark at room temperature for approximately 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well or tube at 517 nm using a spectrophotometer.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the sample concentrations.
-
5.3. General Protocol for Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.
-
Preparation:
-
Prepare a stock solution of this compound.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable broth medium.
-
Prepare a standardized inoculum of the test microorganism.
-
-
Inoculation and Incubation:
-
Add the microbial inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions for the test microorganism (e.g., 24 hours at 37°C).
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Conclusion
This compound is a furanone derivative with established applications in the food industry and potential for further development in the fields of antioxidants and antimicrobials. While its basic chemical properties and some synthetic routes are known, there is a notable lack of in-depth, quantitative data regarding its biological activities and specific mechanisms of action in the publicly available scientific literature. Future research should focus on detailed investigations into its antioxidant and antimicrobial efficacy, including the determination of IC50 and MIC values against a range of targets, and elucidation of the specific signaling pathways it may modulate, such as the Nrf2 pathway. Such studies will be crucial for fully realizing the therapeutic and functional potential of this compound.
References
- 1. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
The Furanone Core: A Technical Guide to its Discovery, History, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furanone compounds, five-membered heterocyclic organic molecules, represent a versatile and increasingly significant scaffold in chemical and biological sciences. Their journey from initial discovery to their current status as crucial components in flavor chemistry, signaling pathways, and as promising therapeutic agents is a testament to the continuous evolution of scientific inquiry. This in-depth technical guide provides a comprehensive overview of the discovery and history of furanone compounds, their synthesis, biological activities, and the experimental methodologies used to investigate them.
Discovery and Historical Milestones
The history of furanone compounds is intrinsically linked to the broader field of furan chemistry. The name "furan" itself is derived from the Latin word "furfur," meaning bran, from which the furan derivative furfural was first isolated.
A pivotal moment in the synthesis of the furan ring, and by extension, substituted furans that can be converted to furanones, was the development of the Paal-Knorr synthesis in 1884. Independently reported by German chemists Carl Paal and Ludwig Knorr, this reaction demonstrated the acid-catalyzed cyclization of 1,4-dicarbonyl compounds to form furans.[1][2][3] This method remains a cornerstone of furan synthesis due to its versatility and the accessibility of the starting materials.[2] The mechanism of the Paal-Knorr furan synthesis was later elucidated in the 1990s by V. Amarnath and his colleagues.[2]
The 20th century saw an expansion in the understanding of furanones' natural occurrence and biological significance. Initially recognized for their contributions to the aroma and flavor of a wide range of foods, such as strawberries, pineapple, and cooked meats, their roles were later understood to extend far beyond sensory perception. Compounds like Furaneol® (2,5-dimethyl-4-hydroxy-3(2H)-furanone) became celebrated for their sweet, caramel-like aroma.[][5]
Further research unveiled the multifaceted roles of furanones in biological signaling. A significant breakthrough was the discovery of halogenated furanones produced by the marine red alga Delisea pulchra. These compounds were found to interfere with bacterial communication, a process known as quorum sensing, thereby inhibiting biofilm formation and virulence.[6] This discovery opened up new avenues for the development of novel antimicrobial agents that function as anti-virulence drugs rather than traditional bactericidal or bacteriostatic agents.
Physicochemical Properties of Furanone Compounds
The physical and chemical properties of furanone compounds vary depending on their substitution pattern. The parent compound, 2(5H)-furanone, is a colorless liquid, while many substituted derivatives are crystalline solids.[7] The presence of hydroxyl and carbonyl groups allows for hydrogen bonding, influencing their solubility in water and other polar solvents.
Table 1: Physical Properties of Selected Furanone Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2(5H)-Furanone | 497-23-4 | C₄H₄O₂ | 84.07 | 4-5 | 86-87 (at 12 mmHg) |
| Furaneol® (DMHF) | 3658-77-3 | C₆H₈O₃ | 128.13 | 73-77 | 188 |
Data sourced from[][5][7][8][9]
Key Synthetic Methodologies
The Paal-Knorr synthesis remains a fundamental and widely utilized method for the preparation of the furan core, which can be a precursor to furanones.
Paal-Knorr Furan Synthesis: Detailed Experimental Protocol
This protocol describes the synthesis of a 1,4-dicarbonyl compound, 2,5-hexanedione, from 2,5-dimethylfuran, which can then be used in a subsequent Paal-Knorr reaction to regenerate a furan, demonstrating the reversible nature of the reaction under different conditions. This two-step process highlights the practical application of the principles of the Paal-Knorr synthesis.
Step 1: Synthesis of 2,5-Hexanedione from 2,5-Dimethylfuran [10][11]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,5-dimethylfuran (1000 g), glacial acetic acid (400 g), and water (480 g).
-
Acid Catalysis: Carefully add 10% sulfuric acid (24-36 ml) to the mixture.
-
Reflux: Heat the reaction mixture to reflux at a temperature of 75-90°C. Maintain the reflux for 36-50 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the acid catalyst with a suitable base, such as sodium bicarbonate solution, until the pH is neutral.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x 200 ml).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude 2,5-hexanedione.
-
Purification: The crude product can be purified by vacuum distillation to obtain pure 2,5-hexanedione. The yield is reported to be up to 95%.[11]
Step 2: Paal-Knorr Synthesis of 2,5-Dimethylfuran from 2,5-Hexanedione
-
Reaction Setup: Place the purified 2,5-hexanedione in a round-bottom flask.
-
Dehydrating Agent/Acid Catalyst: Add a dehydrating agent and acid catalyst. Common reagents include phosphorus pentoxide (P₂O₅), concentrated sulfuric acid (H₂SO₄), or p-toluenesulfonic acid (p-TsOH).[1][2] The choice of reagent and solvent (e.g., benzene or toluene for azeotropic removal of water) will depend on the scale and desired reaction conditions.
-
Heating: Heat the reaction mixture, often with stirring. If using an azeotropic setup (e.g., with a Dean-Stark apparatus), the reaction progress can be monitored by the amount of water collected.
-
Work-up and Purification: After completion, the reaction mixture is cooled, neutralized, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The resulting 2,5-dimethylfuran can be purified by distillation.
Biological Activities and Signaling Pathways
Furanone compounds exhibit a broad spectrum of biological activities, making them attractive candidates for drug development. Their mechanisms of action are diverse, ranging from antimicrobial and anti-inflammatory effects to the modulation of complex cellular signaling pathways.
Antimicrobial Activity and Quorum Sensing Inhibition
One of the most extensively studied biological activities of furanones is their ability to interfere with bacterial quorum sensing (QS). QS is a cell-to-cell communication system that allows bacteria to coordinate gene expression in response to population density. In many pathogenic bacteria, QS controls the expression of virulence factors and biofilm formation.
Halogenated furanones, originally isolated from Delisea pulchra, are structural mimics of N-acylhomoserine lactones (AHLs), the signaling molecules used by many Gram-negative bacteria. These furanones can competitively bind to the AHL receptor proteins (e.g., LasR in Pseudomonas aeruginosa), thereby preventing the binding of the natural AHL autoinducer and inhibiting the downstream expression of virulence genes.[6][12]
Table 2: Antimicrobial Activity of Selected Furanone Derivatives
| Furanone Derivative | Target Organism | MIC (µg/mL) | Reference |
| Furanone F105 | Staphylococcus aureus | 10 | [13] |
| Furanone 26 | Staphylococcus aureus | 8 | [13] |
| Furanone 26 | Bacillus subtilis | 8 | [13] |
| Furanone F131 | Staphylococcus aureus (clinical isolates) | 8-16 | [14] |
| Furanone F131 | Candida albicans (clinical isolates) | 32-128 | [14] |
| Mucochloric acid | Bacillus subtilis | 25 | [15] |
| Furanone F2, F8, F12 | Bacillus subtilis | 10 | [15] |
MIC: Minimum Inhibitory Concentration
Table 3: Quorum Sensing Inhibitory Activity of Selected Furanone Compounds
| Compound | Target | IC₅₀ (µM) | Reference |
| Furanone C-30 | Pseudomonas aeruginosa LasR | - (Effective at low µM concentrations) | [12] |
| Synthetic Furanone Analogs | Pseudomonas aeruginosa QS | Inhibition from 20-90% | [16] |
IC₅₀: Half-maximal inhibitory concentration. Note: Some studies report percentage inhibition at a given concentration rather than an IC₅₀ value.
Below is a diagram illustrating the inhibition of the LasR-mediated quorum sensing system in Pseudomonas aeruginosa by furanone compounds.
Caption: Furanone compounds competitively inhibit the binding of AHL autoinducers to the LasR receptor, preventing the activation of virulence gene expression.
Experimental Workflows
The investigation of furanone compounds involves a range of experimental procedures, from their synthesis and purification to the evaluation of their biological activities. A common workflow for assessing the antimicrobial properties of a newly synthesized furanone is outlined below.
Workflow for Antimicrobial Susceptibility Testing
A standard method to determine the antimicrobial efficacy of a compound is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Caption: A typical experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of a furanone compound.
Conclusion
The field of furanone chemistry has progressed significantly from the foundational Paal-Knorr synthesis to the cutting-edge development of furanone-based therapeutics. Their diverse biological activities, particularly as quorum sensing inhibitors, position them as a promising class of compounds to combat antimicrobial resistance. The continued exploration of their synthesis, biological mechanisms, and structure-activity relationships will undoubtedly lead to the development of novel and effective drugs and other valuable chemical entities. This guide provides a solid foundation for researchers and professionals engaged in this exciting and rapidly evolving area of study.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 5. Furaneol (CAS 3658-77-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Furanone quorum-sensing inhibitors with potential as novel therapeutics against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2(5H)-Furanone | C4H4O2 | CID 10341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2(5H)-Furanone (CAS 497-23-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. Furaneol | C6H8O3 | CID 19309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CN101423467B - Method for synthesizing 2,5-acetonyl acetone - Google Patents [patents.google.com]
- 11. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
role of 3,4-Dihydroxy-5-methyl-2-furanone in Maillard reaction
An In-depth Technical Guide on the Role of 3,4-Dihydroxy-5-methyl-2-furanone and Related Compounds in the Maillard Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Maillard reaction, a cornerstone of food chemistry, describes a complex cascade of non-enzymatic browning reactions between reducing sugars and amino compounds. This process is responsible for the desirable flavors, aromas, and colors in a vast array of thermally processed foods. Within this intricate network of reactions, a class of heterocyclic compounds known as furanones emerges as critical intermediates and potent flavor contributors.
This technical guide focuses on the role of pentose-derived furanones, with a specific interest in the structure of this compound (DHF). While the closely related tautomer, 4-hydroxy-5-methyl-3(2H)-furanone (norfuraneol), is a well-documented and significant product of the Maillard reaction involving pentose sugars, direct literature on the specific formation and role of DHF is less prevalent. Therefore, this document will detail the established pathways for norfuraneol as a comprehensive model to infer the potential formation, reactivity, and significance of DHF. These compounds are key intermediates that not only impart characteristic sweet, caramel-like aromas but also participate in subsequent reactions leading to color formation and the generation of other reactive species.[1][2] Understanding the chemistry of these furanones is crucial for controlling food quality and for exploring their potential biological activities, such as antioxidant properties.[3]
Formation Pathways of Pentose-Derived Furanones
The formation of 4-hydroxy-5-methyl-3(2H)-furanone (norfuraneol) from pentoses like D-xylose is a key pathway in the intermediate stages of the Maillard reaction. This process proceeds through the degradation of the Amadori compound via a 2,3-enolization route.
-
Amadori Rearrangement: The initial step involves the condensation of a pentose sugar (e.g., xylose) with an amino acid, which, after rearrangement, forms the corresponding Amadori compound (a 1-amino-1-deoxy-2-ketose).
-
2,3-Enolization: The Amadori compound undergoes 2,3-enolization, a critical branching point in the Maillard reaction, to form a 1-deoxyosone intermediate (specifically, 1-deoxypentosone).[1]
-
Cyclization and Dehydration: The 1-deoxypentosone then cyclizes and subsequently dehydrates. This intramolecular condensation and loss of a water molecule results in the formation of the stable furanone ring structure of norfuraneol.[1]
Ribose has been identified as the most effective pentose precursor for the production of norfuraneol, followed by arabinose and xylose.[4][5]
Role and Subsequent Reactions of Furanones
Pentose-derived furanones are not merely end-products; they are highly reactive intermediates that play a dual role in the development of both flavor and color.
Flavor and Aroma Contribution
Norfuraneol and related furanones are potent flavor compounds, prized for their sweet and caramel-like sensory properties.[1] They possess very low odor thresholds, meaning they can significantly impact the overall aroma profile of a food product even at low concentrations.
Precursors to Browning and Further Reactions
While contributing to flavor, these furanones are also key precursors to browning. When heated, particularly in the presence of amino acids, norfuraneol degrades to form smaller, highly reactive α-dicarbonyl compounds, primarily methylglyoxal (MGO) and diacetyl.[4][5][6]
-
Dicarbonyl Formation: The furanone ring can undergo oxidative hydrolysis to generate these dicarbonyls.
-
Strecker Degradation: MGO and diacetyl can then participate in the Strecker degradation of other amino acids, generating Strecker aldehydes that are themselves potent aroma compounds.
-
Polymerization: Most importantly, these dicarbonyls are powerful initiators of polymerization reactions. They react readily with amino compounds, leading to the formation of high molecular weight, nitrogen-containing brown polymers known as melanoidins.[4][6] Studies have shown that MGO derived from norfuraneol and other xylose degradation pathways is a major contributor to browning in pentose-lysine systems.[6]
References
- 1. imreblank.ch [imreblank.ch]
- 2. Insights into flavor and key influencing factors of Maillard reaction products: A recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,4-Dihydroxy-5-methylfuran-2(5H)-one | 3566-57-2 | Benchchem [benchchem.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Thermal Degradation of 3,4-Dihydroxy-5-methyl-2-furanone
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxy-5-methyl-2-furanone, a substituted furanone, belongs to a class of compounds that are of significant interest in food chemistry, flavor science, and pharmacology. The thermal stability and degradation pathways of such molecules are critical parameters in their application, particularly in processes involving heat treatment. This document provides a theoretical overview of the potential thermal degradation products of this compound, outlines relevant experimental protocols for its analysis, and presents a plausible degradation pathway based on current scientific understanding of furanone thermal decomposition.
Theoretical Thermal Degradation Products
The thermal degradation of furanones is known to be a complex process involving multiple reaction pathways, including ring-opening, decarboxylation, and rearrangements. The presence of hydroxyl and methyl substituents on the furanone ring in this compound is expected to significantly influence its degradation profile.
Based on the thermal decomposition mechanisms of other furanones, a number of potential degradation products can be postulated. The following table summarizes these theoretical products. It is important to note that the relative yields of these products would be highly dependent on the specific thermal conditions (temperature, pressure, atmosphere).
| Potential Product | Chemical Formula | Molar Mass ( g/mol ) | Plausible Formation Pathway |
| Acetaldehyde | C₂H₄O | 44.05 | Fragmentation of the furanone ring |
| Acetic Acid | C₂H₄O₂ | 60.05 | Oxidation of acetaldehyde or other intermediates |
| Glyoxal | C₂H₂O₂ | 58.04 | Cleavage of the C3-C4 bond |
| Pyruvaldehyde | C₃H₄O₂ | 72.06 | Rearrangement and fragmentation |
| Lactic Acid | C₃H₆O₃ | 90.08 | Rearrangement of dihydroxy intermediates |
| Carbon Monoxide | CO | 28.01 | Decarbonylation of the furanone ring |
| Carbon Dioxide | CO₂ | 44.01 | Decarboxylation of acidic intermediates |
| Furan | C₄H₄O | 68.07 | Loss of substituents |
| Methylfuran | C₅H₆O | 82.10 | Loss of hydroxyl groups |
Proposed Thermal Degradation Pathway
The thermal degradation of this compound likely initiates with a ring-opening reaction, a common mechanism for furanones.[1][2] This would lead to the formation of a reactive ketenoic acid intermediate. Subsequent reactions of this intermediate, such as decarboxylation, decarbonylation, and fragmentation, would then lead to the formation of smaller, more volatile compounds. The presence of the methyl group at the C5 position can also lead to specific hydrogen transfer reactions, further diversifying the product profile.[1][2]
Caption: Proposed thermal degradation pathway of this compound.
Experimental Protocols
To experimentally investigate the thermal degradation of this compound, a combination of analytical techniques would be required. The following protocols are based on standard methodologies for the analysis of thermal decomposition of organic compounds.
Objective: To determine the thermal stability and decomposition profile of the compound.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan (e.g., platinum or alumina).
-
Experimental Conditions:
-
Purge Gas: Inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Collection: Continuously record the sample mass as a function of temperature.
-
-
Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition and the temperatures of maximum mass loss rate (from the derivative of the TGA curve, DTG) provide information on the thermal stability.
Objective: To separate and identify the volatile and semi-volatile thermal degradation products.
Methodology:
-
Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).
-
Sample Preparation: Place a small amount (e.g., 100-500 µg) of this compound into a pyrolysis sample cup.
-
Pyrolysis Conditions:
-
Pyrolysis Temperature: Select a range of temperatures based on the TGA data (e.g., the onset of decomposition and peak decomposition temperatures). A typical starting point could be 300-500 °C.
-
Pyrolysis Time: A short duration, typically in the range of 5-20 seconds.
-
Interface Temperature: Maintain the transfer line to the GC at a high temperature (e.g., 280-300 °C) to prevent condensation of the products.
-
-
GC-MS Conditions:
-
GC Column: A capillary column suitable for the separation of polar volatile compounds (e.g., a DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature ramp to separate the pyrolysis products, for example, hold at 40 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
MS Detector: Operate in electron ionization (EI) mode (typically at 70 eV).
-
Mass Range: Scan a mass-to-charge ratio (m/z) range of, for example, 35-550 amu.
-
-
Data Analysis: Identify the separated compounds by comparing their mass spectra with a reference library (e.g., NIST/Wiley) and by interpreting the fragmentation patterns.
Caption: Experimental workflow for analyzing thermal degradation.
Conclusion
The thermal degradation of this compound is a complex process that likely involves ring-opening to form a ketenoic acid intermediate, followed by a series of fragmentation and rearrangement reactions. The presence of hydroxyl and methyl groups is expected to play a significant role in the specific degradation pathways and the resulting product distribution. The experimental protocols outlined in this guide, particularly TGA and Py-GC-MS, provide a robust framework for the detailed investigation of its thermal stability and the identification of its degradation products. Further experimental work is crucial to validate the theoretical pathways and to quantify the formation of the various degradation products under different thermal processing conditions.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 3,4-Dihydroxy-5-methyl-2-furanone from L-Ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxy-5-methyl-2-furanone, a substituted furanone, is a molecule of interest due to its presence in thermally processed foods and its potential biological activities. This class of compounds is known to possess antioxidant and flavoring properties. The synthesis of this specific furanone can be achieved through the controlled degradation of L-ascorbic acid (Vitamin C), a readily available and inexpensive starting material. This document provides detailed application notes and a plausible experimental protocol for the synthesis, purification, and characterization of this compound from L-ascorbic acid. The protocols are based on established principles of ascorbic acid degradation chemistry.
Principle of Synthesis
The synthesis of this compound from L-ascorbic acid involves the acid-catalyzed thermal degradation of the ascorbic acid molecule. Under acidic conditions and elevated temperatures, L-ascorbic acid undergoes a series of reactions including dehydration, decarboxylation, and cyclization to form a variety of degradation products, among which are furanone derivatives. The reaction pathway is complex and can lead to a mixture of products; therefore, the reaction conditions must be carefully controlled to favor the formation of the desired product. Subsequent purification is crucial to isolate the target molecule.
Experimental Protocols
Materials and Equipment:
-
L-Ascorbic acid (reagent grade)
-
Hydrochloric acid (HCl), concentrated (37%)
-
Deionized water
-
Ethyl acetate (HPLC grade)
-
Hexane (HPLC grade)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Silica gel for column chromatography (60-120 mesh)
-
Glass column for chromatography
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware
-
NMR spectrometer, IR spectrometer, and Mass spectrometer for characterization
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of L-ascorbic acid in 100 mL of deionized water.
-
Acidification: Slowly add 1.0 mL of concentrated hydrochloric acid to the solution while stirring. This will bring the pH of the solution to approximately 1-2.
-
Thermal Degradation: Attach a reflux condenser to the flask and heat the mixture to 95-100°C using a heating mantle. Maintain this temperature and continue stirring for 4-6 hours. The solution will gradually turn from colorless to yellow and then to a brownish color, indicating the degradation of ascorbic acid.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC). Prepare a developing solvent system of ethyl acetate/hexane (e.g., 7:3 v/v). Spot the reaction mixture on a TLC plate and develop the chromatogram. The formation of new, less polar spots compared to the highly polar ascorbic acid indicates product formation.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.
-
Extraction: Transfer the cooled reaction mixture to a 500 mL separatory funnel. Extract the aqueous solution three times with 100 mL portions of ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as a brownish, viscous oil.
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexane.
-
Loading: Dissolve the crude product in a minimal amount of ethyl acetate and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried silica-adsorbed product onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with a low polarity eluent (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the purified this compound.
-
Final Concentration: Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Data Presentation
Table 1: Expected Physicochemical and Spectroscopic Data for this compound
| Property | Expected Value |
| Molecular Formula | C₅H₆O₄ |
| Molecular Weight | 130.09 g/mol |
| Appearance | Off-white to pale yellow solid or viscous oil |
| ¹H NMR (CDCl₃, ppm) | δ 1.5-1.6 (d, 3H, -CH₃), 4.8-5.0 (q, 1H, -CH-), 5.5-6.0 (br s, 2H, -OH) |
| ¹³C NMR (CDCl₃, ppm) | δ 15-20 (-CH₃), 75-80 (-CH-), 120-125 (=C-OH), 150-155 (=C-OH), 170-175 (C=O) |
| IR (KBr, cm⁻¹) | ~3400 (br, O-H), ~1750 (C=O, lactone), ~1650 (C=C) |
| Mass Spec (EI, m/z) | 130 (M⁺) |
Note: The exact chemical shifts and peak shapes in NMR and IR spectra can vary depending on the solvent and concentration.
Mandatory Visualizations
Diagram 1: Proposed Synthesis Pathway
Caption: Proposed reaction pathway for the synthesis of this compound.
Diagram 2: Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis and purification.
Concluding Remarks
The provided protocol offers a robust starting point for the synthesis of this compound from L-ascorbic acid. Researchers should note that the yield of the desired product can be influenced by reaction time, temperature, and pH. Optimization of these parameters may be necessary to maximize the yield. The purification by column chromatography is essential to isolate the target compound from a complex mixture of degradation products. The successful synthesis and purification of this compound will enable further investigation into its biological properties and potential applications in drug development and other scientific fields.
Application Notes & Protocols for the Detection of 3,4-Dihydroxy-5-methyl-2-furanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxy-5-methyl-2-furanone and its derivatives are a class of organic compounds that have garnered interest in various scientific fields, including flavor chemistry and drug discovery, due to their potential biological activities. Accurate and reliable analytical methods are crucial for the quantification and characterization of these compounds in diverse matrices. This document provides detailed application notes and protocols for the detection of this compound, based on established analytical techniques for similar furanone compounds. The methodologies described herein are intended to serve as a comprehensive guide for researchers and professionals in developing and validating analytical procedures for this specific compound.
While validated methods for this compound are not extensively available in the current literature, the protocols provided are adapted from robust methods used for analogous furanone derivatives. These can be used as a strong starting point for method development and validation.
Analytical Methods Overview
The primary analytical techniques suitable for the determination of this compound include Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
-
Gas Chromatography-Mass Spectrometry (GC-MS): Offers high sensitivity and selectivity, making it ideal for the identification and quantification of volatile and semi-volatile compounds. Derivatization is often required for polar analytes like hydroxyfuranones to improve their volatility and chromatographic behavior.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. Coupled with various detectors like Diode Array (DAD) or Mass Spectrometry (MS), HPLC provides excellent separation and detection capabilities.
Quantitative Data Summary
The following table summarizes typical quantitative performance parameters that can be expected when developing and validating analytical methods for furanone compounds, based on data from analogous molecules. These values should be considered as targets during method validation for this compound.
| Analytical Method | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| GC-MS/MS | 2(5H)-furanone | Food (Meat, Cheese, Fish) | - | 50 µg/kg | - | [1] |
| GC-MS/MS | 3-methyl-2(5H)-furanone | Food (Meat, Cheese, Fish) | - | 10 µg/kg | - | [1] |
| GC-MS | 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) | Water | 30 ng/L | 50 ng/L | 44 - 72 | [2] |
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is adapted from methods developed for the analysis of other hydroxyfuranones and related compounds in various matrices.[1][3][4]
1. Sample Preparation (QuEChERS-like Extraction) [1]
This protocol is suitable for solid and semi-solid matrices like food or biological tissues.
-
Homogenization: Homogenize a representative 4 g sample.
-
Extraction:
-
To a 50 mL centrifuge tube containing the homogenized sample, add two ceramic boiling chips, 10 mL of water, and 10 mL of acetonitrile.
-
Shake vigorously for 10 minutes.
-
Add 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate dihydrate, and 0.5 g Na₂H Citrate sesquihydrate.
-
Shake for another 10 minutes.
-
Centrifuge at 2500 x g for 5 minutes.
-
-
Cleanup (Dispersive Solid-Phase Extraction - dSPE):
-
Transfer a 4 mL aliquot of the acetonitrile (upper) layer to a 15 mL dSPE tube containing appropriate sorbents for the matrix (e.g., EMR-Lipid for fatty matrices).
-
Add 4 mL of water.
-
Shake for 10 minutes and centrifuge at 2500 x g for 5 minutes.
-
Transfer the supernatant to a clean tube for further cleanup if necessary or directly for analysis.
-
2. Derivatization (Silylation)
To enhance volatility for GC analysis, the hydroxyl groups of this compound should be derivatized.
-
Evaporate the final extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Cool to room temperature before injection.
3. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: DB-5ms (or similar), 30 m x 0.25 mm ID, 0.25 µm film thickness.[1]
-
Carrier Gas: Helium at a constant flow of 0.9 mL/min.[1]
-
Injection: 1 µL, splitless mode at 260°C.[1]
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp 1: 30°C/min to 85°C.
-
Ramp 2: 5°C/min to 95°C.
-
Ramp 3: 30°C/min to 265°C, hold for 5 minutes.[1]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on a method for a structurally similar compound, 4-Hydroxy-5-methyl-3-furanone.[5]
1. Sample Preparation (Liquid Samples)
-
Filtration: For clean aqueous samples, filter through a 0.45 µm syringe filter prior to injection.
-
Solid-Phase Extraction (SPE): For complex matrices, an SPE cleanup may be necessary.
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash with a weak solvent to remove interferences.
-
Elute the analyte with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute in the mobile phase.
-
2. HPLC Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD) or Mass Spectrometer (MS).
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm or equivalent reverse-phase column.[5]
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid (for MS compatibility).
-
B: Acetonitrile with 0.1% Formic Acid.
-
-
Gradient Elution: (To be optimized for this compound)
-
0-5 min: 5% B
-
5-20 min: Linear gradient to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: Linear gradient to 5% B
-
26-30 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection:
-
DAD: Monitor at the wavelength of maximum absorbance for this compound (to be determined experimentally).
-
MS (ESI):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).
-
Scan Range: m/z 50-500.
-
-
Visualizations
Caption: GC-MS analysis workflow for this compound.
Caption: HPLC analysis workflow for this compound.
Concluding Remarks
The analytical methods and protocols detailed in this document provide a solid foundation for the detection and quantification of this compound. It is imperative that researchers and scientists perform in-house validation of these methods to ensure they meet the specific requirements of their intended application. This includes, but is not limited to, assessing linearity, accuracy, precision, and determining the limits of detection and quantification for the specific matrices being analyzed. The provided workflows and diagrams serve as a visual guide to the experimental processes, aiding in the efficient implementation of these analytical techniques.
References
- 1. Showing Compound (±)-Dihydro-5-methyl-2(3H)-furanone (FDB012014) - FooDB [foodb.ca]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CAS#:3566-57-2 | Chemsrc [chemsrc.com]
- 4. Determination of the strong mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) and its analogues by GC-ITD-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of 3,4-Dihydroxy-5-methyl-2-furanone using High-Performance Liquid Chromatography
Introduction
3,4-Dihydroxy-5-methyl-2-furanone and its derivatives are part of the furanone family, which are significant compounds in flavor and fragrance chemistry and are also investigated for their potential biological activities.[1][2] Accurate and reliable quantification of these compounds is crucial in various fields, including food science, pharmacology, and drug development. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of furanone derivatives due to its sensitivity, selectivity, and robustness.[3][4] This application note presents a proposed HPLC method for the quantitative determination of this compound, developed based on established methods for similar furanone compounds.
Chemical Structure
Figure 1: Chemical structure of 3,4-Dihydroxy-5-methyl-dihydrofuran-2-one.
Experimental Workflow
The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.
Caption: A schematic overview of the experimental workflow for the HPLC analysis of this compound.
Detailed Experimental Protocol
This protocol provides a starting point for the HPLC analysis of this compound. Method optimization and validation are recommended for specific sample matrices.
1. Materials and Reagents
-
This compound standard (purity ≥95%)
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
HPLC grade water
-
Acetic acid, analytical grade
-
0.22 µm syringe filters
2. Instrumentation
-
HPLC system with a binary pump, autosampler, and diode array detector (DAD) or UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
3. Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the primary stock solution with the mobile phase.
4. Sample Preparation
The sample preparation method will vary depending on the matrix. For liquid samples such as fruit juices or wine, a solid-phase extraction (SPE) cleanup may be necessary to remove interfering substances.[3][5]
-
Solid-Phase Extraction (SPE) Protocol:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load 10 mL of the sample onto the cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
Elute the analyte with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
-
5. HPLC Operating Conditions
The following table summarizes the recommended HPLC parameters.
| Parameter | Recommended Setting |
| Column | C18 reversed-phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Acetic acid in waterB: Methanol |
| Gradient | 0-2.5 min: 100% A2.5-10 min: Increase to 16% B10-10.5 min: Increase to 100% B10.5-15 min: Hold at 100% B |
| Flow Rate | 0.5 mL/min |
| Column Temp. | 25°C |
| Injection Vol. | 10 µL |
| Detection | UV at 280 nm (based on similar furanone structures)[4] |
Data Presentation
The following tables present hypothetical quantitative data based on typical performance for HPLC analysis of similar furanone derivatives.[5][6][7]
Table 1: Calibration Curve Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,800 |
| 100 | 1,525,100 |
| R² | 0.9995 |
Table 2: Method Performance Parameters
| Parameter | Value |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.35 µg/mL |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 90-105% |
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical steps involved in the quantitative analysis process.
Caption: Logical workflow for the quantitative HPLC analysis of this compound.
The proposed HPLC method provides a reliable and robust starting point for the quantitative analysis of this compound in various sample matrices. The method is based on established analytical procedures for structurally similar furanone compounds and is expected to offer good sensitivity, precision, and accuracy. Researchers and drug development professionals can adapt and validate this protocol for their specific applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
Application Note: Mass Spectrometry Fragmentation Analysis of 3,4-Dihydroxy-5-methyl-2-furanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the analysis of 3,4-Dihydroxy-5-methyl-2-furanone using mass spectrometry. It includes a detailed experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS) and presents a predicted fragmentation pattern for the target molecule. The predicted data is based on established fragmentation mechanisms of structurally related furanone compounds. This application note is intended to serve as a practical resource for the structural elucidation and identification of this compound in various research and development settings.
Predicted Fragmentation Data
The molecular ion [M]+• at m/z 132 is expected to be of low abundance. Subsequent fragmentation is predicted to generate a series of characteristic ions, which are summarized in Table 1.
Table 1: Predicted Quantitative Fragmentation Data for this compound (EI-MS)
| Predicted m/z | Proposed Ion Formula | Proposed Neutral Loss | Predicted Relative Intensity |
| 132 | [C₅H₈O₄]⁺• | - | Low |
| 114 | [C₅H₆O₃]⁺• | H₂O | Moderate |
| 102 | [C₄H₆O₃]⁺• | CO | Moderate |
| 86 | [C₄H₆O₂]⁺• | CO₂ | High |
| 71 | [C₃H₃O₂]⁺ | CH₃CO | Moderate |
| 58 | [C₂H₂O₂]⁺• | C₃H₆O₂ | Moderate |
| 43 | [C₂H₃O]⁺ | C₃H₅O₃ | High |
| Note: Relative intensities are estimates based on the fragmentation of similar compounds and may vary with experimental conditions. |
Experimental Protocol: GC-MS Analysis
This protocol provides a general methodology for the analysis of this compound. Optimization may be required depending on the specific instrumentation and sample matrix.
2.1. Sample Preparation
-
Standard Preparation: Accurately weigh and dissolve the this compound standard in a volatile organic solvent (e.g., methanol, acetonitrile, or ethyl acetate) to create a stock solution of 1 mg/mL[5].
-
Calibration Standards: Perform serial dilutions of the stock solution to prepare a set of working standards with concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Extraction (for complex matrices): For samples such as biological fluids or food extracts, a clean-up and extraction step is crucial. Solid-Phase Extraction (SPE) is recommended to remove matrix components that can interfere with the analysis[1].
2.2. Instrumentation and Conditions
-
System: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
GC Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness, non-polar capillary column (e.g., DB-5ms or equivalent) is recommended.
-
Injector:
-
Mode: Splitless (for trace analysis).
-
Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
-
Carrier Gas: Helium with a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Scan Range: m/z 40–350.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
2.3. Data Acquisition and Analysis
-
Acquire data in full scan mode to obtain the total ion chromatogram (TIC).
-
Identify the chromatographic peak corresponding to this compound based on its retention time.
-
Extract the mass spectrum from the identified peak.
-
Analyze the spectrum to identify the molecular ion and key fragment ions. Compare these with the predicted data in Table 1 and any available spectral libraries for confirmation.
Visualizations
The following diagrams illustrate the experimental workflow and the predicted fragmentation logic for this compound.
Caption: A logical workflow for the analysis of furanones by GC-MS.
Caption: Key predicted fragmentation steps for the target molecule.
References
Application Notes and Protocols for Assessing the Antioxidant Activity of 3,4-Dihydroxy-5-methyl-2-furanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the evaluation of the antioxidant activity of 3,4-Dihydroxy-5-methyl-2-furanone. This document outlines detailed protocols for common and robust antioxidant assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. Furthermore, it includes templates for data presentation and visualizations of experimental workflows and potential antioxidant mechanisms to aid in the systematic assessment of this furanone derivative's antioxidant potential.
Introduction
This compound is a furanone derivative that, based on its chemical structure featuring hydroxyl groups, is presumed to possess antioxidant properties.[1] The furanone skeleton is present in various natural products and has been associated with a range of biological activities, including antimicrobial and antioxidant effects.[2][3] The antioxidant capacity of such compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and other free radicals, thereby mitigating oxidative stress. Oxidative stress is implicated in the pathogenesis of numerous diseases, making the investigation of novel antioxidant compounds a critical area of research in drug development and food science.
This document provides detailed methodologies to quantify the antioxidant activity of this compound, enabling researchers to obtain reliable and reproducible data.
Experimental Protocols
A systematic evaluation of antioxidant capacity should involve multiple assays with different mechanisms.[4] Here, we detail the protocols for three widely accepted methods: DPPH, ABTS, and FRAP assays.
DPPH Radical Scavenging Activity Assay
The DPPH assay is a straightforward and widely used method to assess the free radical scavenging ability of a compound.[5] The antioxidant reduces the stable DPPH radical, resulting in a color change from violet to yellow, which is measured spectrophotometrically.[6]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol)
-
Ascorbic acid (or Trolox) as a positive control
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[6] Store in the dark.
-
Preparation of Test Compound and Standard: Prepare a stock solution of this compound in methanol. From this, create a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for the positive control (ascorbic acid or Trolox).
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of the test compound or standard to the wells.
-
For the blank, add 100 µL of methanol instead of the test compound.
-
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes.[7] Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula[8]:
% Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: Plot the scavenging percentage against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
ABTS Radical Cation Decolorization Assay
The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). This method is applicable to both hydrophilic and lipophilic antioxidants.[9]
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or Ethanol
-
Trolox (as a standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[9]
-
-
Preparation of Working Solution: Dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[10]
-
Preparation of Test Compound and Standard: Prepare a stock solution of this compound and a series of dilutions as described for the DPPH assay. Prepare similar dilutions for the Trolox standard.
-
Assay:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the different concentrations of the test compound or standard to the wells.
-
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 6 minutes.[10] Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The formation of a blue-colored Fe²⁺-TPTZ complex is monitored spectrophotometrically.[11]
Materials:
-
This compound
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Ferrous sulfate (FeSO₄·7H₂O) for standard curve
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[7] Warm the reagent to 37°C before use.
-
Preparation of Test Compound and Standard Curve: Prepare a stock solution of this compound and a series of dilutions. Prepare a standard curve using different concentrations of FeSO₄ (e.g., 100 to 1000 µM).
-
Assay:
-
Add 180 µL of the FRAP reagent to each well of a 96-well plate.
-
Add 20 µL of the different concentrations of the test compound or standard to the wells.
-
For the blank, add 20 µL of the solvent used for the sample.
-
-
Incubation and Measurement: Incubate the plate at 37°C for 5 minutes.[7] Measure the absorbance at 593 nm.
-
Calculation: Calculate the FRAP value of the sample by comparing its absorbance to the standard curve of FeSO₄. The results are expressed as µM Fe(II) equivalents.
Data Presentation
Quantitative data from the antioxidant assays should be summarized in a clear and structured format for easy comparison.
Table 1: DPPH and ABTS Radical Scavenging Activity of this compound
| Compound | DPPH Scavenging IC50 (µg/mL) | ABTS Scavenging IC50 (µg/mL) |
| This compound | Data to be determined | Data to be determined |
| Ascorbic Acid (Positive Control) | Data to be determined | Data to be determined |
| Trolox (Positive Control) | Data to be determined | Data to be determined |
Table 2: Ferric Reducing Antioxidant Power (FRAP) of this compound
| Compound | FRAP Value (µM Fe(II) Equivalents/mg) |
| This compound | Data to be determined |
| Ascorbic Acid (Positive Control) | Data to be determined |
| Trolox (Positive Control) | Data to be determined |
Visualizations
Diagrams illustrating the experimental workflow and potential antioxidant mechanisms provide a clear conceptual framework for the research.
Caption: Experimental workflow for assessing the antioxidant activity of this compound.
Caption: Plausible antioxidant mechanism of this compound via hydrogen atom donation.
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for the systematic evaluation of the antioxidant properties of this compound. By employing a multi-assay approach, researchers can gain a comprehensive understanding of its potential to mitigate oxidative stress, which is a crucial step in the development of new therapeutic agents and functional food ingredients. The provided templates for data presentation and visualizations will aid in the clear and concise communication of experimental findings.
References
- 1. 3,4-Dihydroxy-5-methylfuran-2(5H)-one | 3566-57-2 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajfs.journals.ekb.eg [ajfs.journals.ekb.eg]
- 5. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DPPH Radical Scavenging Assay [mdpi.com]
- 7. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ojs.openagrar.de [ojs.openagrar.de]
- 11. Antioxidant assays – consistent findings from FRAP and ORAC reveal a negative impact of organic cultivation on antioxidant potential in spinach but not watercress or rocket leaves - PMC [pmc.ncbi.nlm.nih.gov]
antimicrobial properties of furanone derivatives in food preservation
Application Notes and Protocols for Researchers and Drug Development Professionals
The increasing demand for natural and effective food preservatives has propelled research into novel antimicrobial compounds. Among these, furanone derivatives have emerged as a promising class of molecules with significant potential to combat food spoilage and enhance food safety. Naturally occurring in various fruits and marine algae, and also amenable to synthetic production, these compounds exhibit potent antimicrobial and anti-biofilm activities against a broad spectrum of foodborne pathogens and spoilage microorganisms. Their unique mechanisms of action, primarily centered on the disruption of bacterial communication (quorum sensing), make them an attractive alternative to traditional preservatives.
This document provides detailed application notes and experimental protocols for the evaluation of furanone derivatives as antimicrobial agents in food preservation. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and application of new food safety technologies.
Antimicrobial Activity of Furanone Derivatives
Furanone derivatives have demonstrated significant efficacy against a variety of microorganisms relevant to the food industry. The following tables summarize the minimum inhibitory concentrations (MICs), minimum bactericidal concentrations (MBCs), and minimum biofilm inhibitory concentrations (MBICs) of selected furanone derivatives against common foodborne pathogens and spoilage organisms.
Table 1: Antibacterial Activity of Furanone Derivatives
| Furanone Derivative | Target Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Brominated Furanones | ||||
| (Z)-4-bromo-5-(bromomethylene) -3-ethyl-2(5H)-furanone | Salmonella enterica serovar Typhimurium | >1000 | - | [1] |
| Furanone F202 | Escherichia coli O103:H2 | - | - | [2] |
| Furanone F202 | Salmonella ser. Agona | - | - | [2] |
| (Z-)-4-Bromo-5-(bromomethylene) -2(5H)-furanone | Listeria monocytogenes | - | - | [3] |
| 3,4-Dichloro-2(5H)-furanone | Listeria monocytogenes | - | - | [3] |
| Sulfonyl Furanones | ||||
| F105 | Staphylococcus aureus (MSSA) | 10 | 40 | [4] |
| F105 | Staphylococcus aureus (MRSA) | 20 | 80 | [4] |
| Compound 26 | Staphylococcus aureus | 8 | - | [5] |
| Compound 26 | Bacillus subtilis | 8 | - | [5] |
| Other Furanone Derivatives | ||||
| F131 | Staphylococcus aureus | 8-16 | - | [6] |
| Mucochloric acid | Salmonella typhimurium | 150 (rich broth), 0.75 (minimal glucose medium) | - | [7] |
| 3,4-dichloro-5-(2-chlorethoxy)-2(5H)-furanone | Salmonella typhimurium | 600 (rich broth), 0.75 (minimal glucose medium) | - | [7] |
Table 2: Anti-biofilm Activity of Furanone Derivatives
| Furanone Derivative | Target Microorganism | Biofilm Inhibition Concentration | Reference |
| Brominated Furanones | |||
| (Z)-4-bromo-5-(bromomethylene) -3-alkyl-2(5H)-furanones | Salmonella enterica serovar Typhimurium | IC50: 50-100 µM | [1] |
| Furanone F202 | Escherichia coli O103:H2 | Significant inhibition | [2] |
| Furanone F202 | Salmonella ser. Agona | Significant inhibition | [2] |
| Other Furanone Derivatives | |||
| F131 | Staphylococcus aureus | MBPC: 8-16 µg/mL | [6] |
| F131 | Candida albicans | MBPC: 8-16 µg/mL | [6] |
Table 3: Antifungal Activity of Furanone Derivatives
| Furanone Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| F131 | Candida albicans | 32-128 | [6] |
| F105 | Candida albicans | 32-256 | [8] |
| 3-(1-Hexenyl)-5-methyl-2-(5H)-furanone | Fusarium solani | ED50: 54 | [9] |
| 3-(1-Hexenyl)-5-methyl-2-(5H)-furanone | Fusarium oxysporum | ED50: 56 | [9] |
| Epimusacin D | Aspergillus fumigatus | Antifungal activity observed | [10] |
Mechanisms of Antimicrobial Action
Furanone derivatives employ multifaceted mechanisms to inhibit microbial growth and biofilm formation. Understanding these pathways is crucial for their effective application.
Quorum Sensing Inhibition
A primary mechanism of action for many furanone derivatives is the disruption of quorum sensing (QS), a cell-to-cell communication system used by bacteria to coordinate collective behaviors, including virulence and biofilm formation.[2][11] Furanones can interfere with QS signaling by acting as antagonists to signal receptors.
Induction of Oxidative Stress
Certain furanone derivatives can induce the formation of reactive oxygen species (ROS) within bacterial cells.[12] This leads to oxidative stress, damaging cellular components such as proteins, lipids, and DNA, ultimately resulting in cell death.
Experimental Protocols
The following protocols provide standardized methods for evaluating the antimicrobial and anti-biofilm properties of furanone derivatives.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol utilizes the broth microdilution method to determine the lowest concentration of a furanone derivative that inhibits visible microbial growth (MIC) and the lowest concentration that kills the microorganism (MBC).[4][6]
Materials:
-
96-well microtiter plates
-
Sterile broth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)
-
Furanone derivative stock solution
-
Microbial culture
-
Spectrophotometer
-
Pipettes and sterile tips
-
Agar plates
Procedure:
-
Preparation of Furanone Dilutions: Prepare a 2-fold serial dilution of the furanone derivative in the appropriate broth medium in the wells of a 96-well microtiter plate.
-
Inoculum Preparation: Grow the test microorganism in broth to the mid-logarithmic phase. Adjust the culture turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the furanone dilutions. Include a positive control (broth with inoculum, no furanone) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at the optimal growth temperature for the test microorganism for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the furanone derivative that completely inhibits visible growth.
-
MBC Determination: To determine the MBC, take an aliquot from each well that shows no visible growth and plate it onto an appropriate agar medium. Incubate the plates at the optimal growth temperature for 24-48 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
Protocol 2: Assessment of Anti-Biofilm Activity
This protocol uses a crystal violet staining method to quantify the ability of furanone derivatives to inhibit biofilm formation.[8]
Materials:
-
96-well flat-bottom microtiter plates
-
Sterile broth medium
-
Furanone derivative stock solution
-
Microbial culture
-
Crystal violet solution (0.1% w/v)
-
Ethanol (95%) or Glacial Acetic Acid (30%)
-
Microplate reader
Procedure:
-
Plate Preparation: Add serially diluted furanone derivatives and the microbial inoculum to the wells of a 96-well microtiter plate as described in the MIC protocol.
-
Incubation: Incubate the plate under conditions that promote biofilm formation (e.g., static incubation for 24-48 hours).
-
Washing: After incubation, carefully discard the planktonic cells and wash the wells gently with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Staining: Add crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Washing: Remove the crystal violet solution and wash the wells with PBS until the washings are clear.
-
Destaining: Add a destaining solution (e.g., 95% ethanol or 30% glacial acetic acid) to each well to solubilize the crystal violet bound to the biofilm.
-
Quantification: Measure the absorbance of the destaining solution at a specific wavelength (e.g., 570-595 nm) using a microplate reader. The reduction in absorbance in the presence of the furanone derivative compared to the control indicates the inhibition of biofilm formation.
Protocol 3: Evaluating Furanone Derivatives in a Food Matrix (Example: Milk)
This protocol provides a framework for assessing the antimicrobial efficacy of furanone derivatives in a liquid food matrix like milk. This protocol should be adapted based on the specific food product and target microorganism.
Materials:
-
Pasteurized whole milk (or other milk types)
-
Furanone derivative stock solution (ensure solubility and stability in milk)
-
Culture of a relevant foodborne pathogen (e.g., Listeria monocytogenes, Staphylococcus aureus)
-
Sterile containers
-
Plate Count Agar (PCA)
-
Stomacher or blender
Procedure:
-
Preparation of Inoculum and Furanone-Treated Milk: Prepare a standardized inoculum of the target pathogen. Add the furanone derivative to aliquots of milk at various concentrations.
-
Inoculation: Inoculate the furanone-treated and control (no furanone) milk samples with the prepared pathogen culture to a final concentration of approximately 10³-10⁴ CFU/mL.
-
Incubation: Store the samples under conditions that mimic the intended storage of the food product (e.g., refrigeration at 4°C).
-
Sampling and Microbial Analysis: At predetermined time intervals (e.g., 0, 24, 48, 72 hours), take samples from each treatment. Perform serial dilutions and plate onto selective or non-selective agar to enumerate the viable pathogen population.
-
Data Analysis: Compare the microbial counts in the furanone-treated samples to the control samples over time to determine the inhibitory or bactericidal effect of the furanone derivative in the milk matrix.
Considerations for Food Matrix Testing:
-
Solubility and Stability: Ensure the furanone derivative is soluble and stable in the food matrix under the tested conditions (pH, temperature, light).
-
Interaction with Food Components: Food components like fats, proteins, and carbohydrates can interact with the antimicrobial agent, potentially reducing its efficacy.
-
Sensory Evaluation: Assess the impact of the furanone derivative on the sensory properties (taste, odor, color, texture) of the food product.
-
Regulatory Approval: The use of any new food preservative is subject to regulatory approval. Consult relevant food safety authorities for guidance.[6][13]
Conclusion
Furanone derivatives represent a promising avenue for the development of novel food preservatives. Their potent antimicrobial and anti-biofilm properties, coupled with their unique mechanisms of action, offer a potential solution to the challenges of food spoilage and the growing concern of antimicrobial resistance. The protocols outlined in this document provide a foundation for the systematic evaluation of these compounds, paving the way for their potential application in enhancing the safety and quality of our food supply. Further research is warranted to explore the efficacy of a wider range of furanone derivatives against diverse foodborne microorganisms and to assess their performance in various food matrices.
References
- 1. The naturally occurring furanones: formation and function from pheromone to food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural Antimicrobials in Dairy Products: Benefits, Challenges, and Future Trends [mdpi.com]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. erepo.lib.uwu.ac.lk [erepo.lib.uwu.ac.lk]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Preservation of fruit juice: food additives guide - DOLCHEM [dolchem.com]
- 10. Simultaneous determination of acrylamide and 4-hydroxy-2,5-dimethyl-3(2H)-furanone in baby food by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Furanone Flavoring Agents: A Case Study of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®)
Disclaimer: Due to the limited availability of specific data for 3,4-Dihydroxy-5-methyl-2-furanone (CAS 3566-57-2), this document provides detailed application notes and protocols for a well-characterized and structurally related furanone, 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®; CAS 3658-77-3) . This information is intended to serve as a representative example for researchers, scientists, and drug development professionals working with furanone-based flavoring agents. The data presented here should not be directly extrapolated to this compound without independent verification.
Introduction to 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®)
4-Hydroxy-2,5-dimethyl-3(2H)-furanone, widely known by its trade name Furaneol®, is a naturally occurring organic compound that is a key contributor to the aroma of many fruits, particularly strawberries and pineapples.[1] It is also formed during the Maillard reaction in a variety of cooked foods.[2] Its potent and pleasant aroma, often described as sweet, fruity, and caramel-like, makes it a valuable flavoring agent in the food and beverage industry.[3] This document provides an overview of its properties, applications, and relevant experimental protocols.
Chemical Structure:
Physicochemical and Sensory Properties
A summary of the key physicochemical and sensory properties of Furaneol® is presented in the table below.
| Property | Value | Reference |
| Chemical Name | 4-Hydroxy-2,5-dimethyl-3(2H)-furanone | [4] |
| CAS Number | 3658-77-3 | [4] |
| FEMA Number | 3174 | [4] |
| JECFA Number | 1446 | [4] |
| Molecular Formula | C₆H₈O₃ | [3] |
| Molecular Weight | 128.13 g/mol | [3] |
| Appearance | White to yellowish crystalline powder | [3] |
| Odor Threshold | 0.03 - 1,700 µg/L in water | [5] |
| Flavor Profile | Sweet, fruity, caramel, strawberry-like, cotton candy | [1][3] |
| Solubility | Soluble in water and ethanol | [3] |
| Melting Point | 73-77 °C | [3] |
| Boiling Point | 188 °C | [3] |
Regulatory Status and Safety
Furaneol® is generally recognized as safe (GRAS) for its intended use as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA).[4] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated it and found no safety concerns at current levels of intake.
Toxicological Data Summary:
| Study Type | Result | Reference |
| Acute Oral LD₅₀ (Rat) | > 5000 mg/kg | [6] |
| Genotoxicity (Ames Test) | Not mutagenic | [7] |
| Developmental Toxicity | Not teratogenic in rats | [8] |
Applications in Food and Beverage Industry
Furaneol® is widely used to enhance the flavor profile of a variety of products:
-
Beverages: Fruit juices, soft drinks, and alcoholic beverages to impart a sweet, fruity character.
-
Confectionery: Candies, chocolates, and chewing gum for its caramel and fruity notes.
-
Baked Goods: Cakes, cookies, and pastries to provide a sweet, baked aroma.
-
Dairy Products: Ice cream, yogurt, and flavored milk to enhance fruit flavors.
-
Savory Products: In trace amounts, it can add a sweet and complex note to sauces and marinades.
Experimental Protocols
Protocol for Sensory Evaluation: Flavor Threshold Determination
This protocol outlines a method for determining the flavor threshold of Furaneol® in water using a trained sensory panel.
Objective: To determine the lowest concentration of Furaneol® detectable by a sensory panel.
Materials:
-
Furaneol® (food grade)
-
Deionized, odor-free water
-
Glass beakers and volumetric flasks
-
Sensory evaluation booths
-
Coded sample cups
Procedure:
-
Stock Solution Preparation: Prepare a 1000 ppm stock solution of Furaneol® in deionized water.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution, ranging from 0.01 ppb to 100 ppm.
-
Panelist Training: Train a panel of 10-15 individuals to recognize the characteristic aroma of Furaneol®.
-
Triangle Test: Present panelists with three coded samples, two of which are blanks (water) and one contains a specific concentration of Furaneol®. Ask panelists to identify the odd sample.
-
Data Analysis: The threshold is determined as the concentration at which a statistically significant number of panelists can correctly identify the odd sample.
Workflow for Flavor Threshold Determination:
Protocol for Stability Study: Effect of pH
This protocol describes a method to evaluate the stability of Furaneol® at different pH values.
Objective: To assess the degradation of Furaneol® over time in aqueous solutions of varying pH.
Materials:
-
Furaneol®
-
Buffer solutions (pH 3, 5, 7, and 9)
-
Amber glass vials
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Incubator
Procedure:
-
Sample Preparation: Prepare a 100 ppm solution of Furaneol® in each buffer solution.
-
Incubation: Aliquot the solutions into amber glass vials and incubate at a constant temperature (e.g., 25°C).
-
Time Points: Withdraw samples at specified time intervals (e.g., 0, 24, 48, 72, 96, 168 hours).
-
HPLC Analysis: Analyze the concentration of Furaneol® in each sample using a validated HPLC-UV method. A C18 column is typically used with a mobile phase of water and acetonitrile.
-
Data Analysis: Plot the concentration of Furaneol® versus time for each pH to determine the degradation kinetics.
Workflow for pH Stability Study:
Potential Metabolic Pathway
While the complete metabolic pathway of Furaneol® in humans is not fully elucidated, it is generally understood that furanone compounds can undergo several metabolic transformations. The diagram below illustrates a plausible metabolic pathway based on the metabolism of similar compounds.
Conclusion
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) is a well-established and safe flavoring agent with a desirable sweet and fruity aroma profile. Its versatility allows for its use in a wide range of food and beverage applications. The provided protocols for sensory evaluation and stability testing can serve as a foundation for researchers and product developers working with this and other furanone-based flavoring agents. It is crucial to reiterate that while this document provides a detailed overview of Furaneol®, further research is necessary to characterize the specific properties and behavior of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 5. mdpi.com [mdpi.com]
- 6. femaflavor.org [femaflavor.org]
- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 8. Developmental toxicity evaluation of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 3,4-Dihydroxy-5-methyl-2-furanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 3,4-Dihydroxy-5-methyl-2-furanone, a valuable furanone derivative. The following methodologies are based on established techniques for the purification of analogous furanone compounds and serve as a robust starting point for developing a specific purification strategy.
Overview of Purification Strategies
The purification of this compound from a crude reaction mixture or natural extract typically involves a multi-step approach to remove impurities such as starting materials, byproducts, and solvents. The choice of methods depends on the scale of the purification, the nature of the impurities, and the desired final purity. Common techniques include liquid-liquid extraction, column chromatography, and crystallization. For analytical purposes or high-purity requirements, High-Performance Liquid Chromatography (HPLC) is often employed.
Quantitative Data Summary
While specific quantitative data for the purification of this compound is not extensively available in the literature, the following table summarizes typical performance metrics for the purification of similar furanone derivatives based on the cited methods.
| Purification Method | Typical Purity | Typical Recovery | Key Parameters | Reference |
| Silica Gel Column Chromatography | >95% | 60-80% | Eluent System: Petroleum Ether/Ethyl Acetate | [1] |
| Preparative HPLC | >99% | 70-90% | Column: Reverse Phase (e.g., C18); Mobile Phase: Acetonitrile/Water with acid modifier | [2][3] |
| Crystallization | >98% | 50-70% | Solvent System, Temperature Gradient | [4] |
| Liquid-Liquid Extraction | Initial Purification Step | >90% | Solvent Choice, pH adjustment | [5] |
| Vacuum Distillation | Dependent on volatility | Variable | Temperature and Pressure | [6] |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol describes a general method for the purification of this compound using silica gel column chromatography, a widely used technique for the separation of organic compounds.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Petroleum Ether (or Hexane)
-
Ethyl Acetate
-
Glass column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in petroleum ether.
-
Column Packing: Pour the slurry into the glass column and allow the silica to settle, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry sample onto the top of the column bed.
-
Elution: Begin elution with a low polarity solvent system (e.g., 9:1 petroleum ether/ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 8:2, 7:3, etc.) to facilitate the separation of compounds.
-
Fraction Collection: Collect fractions in test tubes.
-
Analysis: Monitor the separation by TLC analysis of the collected fractions. Spot a small amount from each fraction onto a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp or by staining.
-
Product Isolation: Combine the fractions containing the pure product, as determined by TLC.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Preparative High-Performance Liquid Chromatography (HPLC)
For achieving high purity, preparative HPLC is the method of choice. This protocol provides a general guideline for developing an HPLC purification method.
Materials:
-
Partially purified this compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (for mobile phase modification)
-
Preparative HPLC system with a suitable detector (e.g., UV)
-
Reverse-phase preparative column (e.g., C18)
Procedure:
-
Method Development (Analytical Scale):
-
Develop an analytical HPLC method to achieve good separation of the target compound from impurities.
-
A typical starting condition for a reverse-phase column is a mobile phase of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid)[2][3].
-
Run a gradient elution (e.g., 10% to 90% acetonitrile over 20 minutes) to determine the optimal elution conditions.
-
-
Sample Preparation: Dissolve the furanone sample in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Preparative Run:
-
Scale up the analytical method to the preparative column. Adjust the flow rate and injection volume according to the column dimensions.
-
Inject the prepared sample onto the preparative HPLC system.
-
-
Fraction Collection: Collect the fractions corresponding to the peak of this compound as it elutes from the column.
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method to confirm purity.
-
Product Isolation: Combine the pure fractions and remove the solvents by lyophilization or rotary evaporation to obtain the highly purified product.
Visualizations
Experimental Workflows
The following diagrams illustrate the logical flow of the purification protocols.
Caption: General workflow for purification starting with extraction followed by column chromatography.
Caption: Step-by-step workflow for purification using preparative HPLC.
Logical Relationships in Method Selection
The choice of purification method is often hierarchical, starting with less expensive, lower-resolution techniques and progressing to higher-resolution methods as needed.
Caption: Decision tree for selecting a purification method based on required purity.
References
- 1. 5-HYDROXY-4-METHYL-2(5H)FURANONE | 40834-42-2 [chemicalbook.com]
- 2. Separation of 4-Hydroxy-5-methyl-3-furanone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. 4-Hydroxy-5-methyl-3-furanone | SIELC Technologies [sielc.com]
- 4. Method for purifying methoxyfuran-furan-2-one - Patent CN-101024646-B - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-Dihydroxy-5-methyl-2-furanone
Welcome to the technical support center for the synthesis of 3,4-dihydroxy-5-methyl-2-furanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the synthesis of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly when using L-ascorbic acid or its derivatives as starting materials.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of Desired Product | Incorrect Reaction Temperature: Temperature is a critical parameter. Excessively high temperatures can lead to the degradation of the product and the formation of undesired side products. | Optimize the reaction temperature by performing small-scale experiments at various temperatures (e.g., starting from 80°C and gradually increasing). Monitor the reaction progress using TLC or HPLC to identify the optimal temperature for product formation. |
| Inappropriate pH: The acidity of the reaction medium is crucial for the cyclization and formation of the furanone ring. If the pH is too high or too low, alternative degradation pathways of the starting material may be favored. | Carefully control the pH of the reaction mixture. Start with the recommended acid concentration and adjust in small increments in subsequent experiments. The use of a buffered system might also be beneficial. | |
| Decomposition of Starting Material: L-ascorbic acid and its oxidized form, dehydroascorbic acid, are susceptible to degradation under harsh conditions, leading to a variety of byproducts. | Ensure the quality of the starting material. Use fresh L-ascorbic acid or dehydroascorbic acid. Consider adding the starting material portion-wise to the heated acidic solution to maintain a lower instantaneous concentration. | |
| Presence of Multiple Impurities/Byproducts | Side Reactions: The acid-catalyzed degradation of ascorbic acid is known to produce a complex mixture of compounds, including furfural and 2-furoic acid. | Employ a purification strategy optimized for polar compounds. Column chromatography using silica gel with a polar eluent system (e.g., ethyl acetate/methanol or dichloromethane/methanol gradients) is recommended. Preparative HPLC may be necessary for achieving high purity. |
| Oxidation of the Product: The dihydroxy-furanone structure can be susceptible to oxidation, leading to the formation of carboxylic acids or other oxidized derivatives. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. The addition of antioxidants, if compatible with the reaction conditions, could also be explored. | |
| Difficulty in Product Isolation and Purification | High Polarity of the Product: The two hydroxyl groups and the lactone functionality make this compound a highly polar molecule, which can complicate extraction and chromatography. | For extraction, use a highly polar solvent like ethyl acetate or a mixture of chloroform and methanol. For column chromatography, select a highly polar stationary phase or use a polar mobile phase. Reverse-phase chromatography could also be an effective purification method. |
| Co-elution of Impurities: Polar impurities may co-elute with the desired product during chromatography. | Optimize the chromatography conditions by trying different solvent systems and gradients. Two-dimensional chromatography or the use of a different stationary phase (e.g., alumina) might be necessary to resolve closely eluting compounds. |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common and readily available starting material is L-ascorbic acid (Vitamin C) or its oxidized form, L-dehydroascorbic acid. The synthesis typically involves the acid-catalyzed degradation and cyclization of these precursors.
Q2: What are the critical reaction parameters to control during the synthesis?
The most critical parameters are temperature and pH. The formation of this compound from ascorbic acid is a result of a specific degradation pathway. Deviations in temperature and acidity can significantly alter the course of the reaction, leading to the formation of other furan derivatives and degradation products.
Q3: My reaction mixture is turning dark brown/black. What does this indicate?
The formation of a dark-colored solution often indicates polymerization and the formation of humins, which are common byproducts in acid-catalyzed reactions of carbohydrates and related compounds. This is often a sign of excessive heating or overly harsh acidic conditions. It is advisable to reduce the reaction temperature and/or the acid concentration.
Q4: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a polar solvent system such as ethyl acetate/methanol would be suitable. For HPLC, a reverse-phase column with a polar mobile phase (e.g., water/acetonitrile or water/methanol with a small amount of acid) can be used.
Q5: What are the expected major byproducts in this synthesis?
Based on studies of ascorbic acid degradation, potential byproducts include furfural, 2-furoic acid, and 3-hydroxy-2-pyrone. The relative amounts of these byproducts will depend on the specific reaction conditions.
Experimental Protocols
Generalized Protocol for the Synthesis of this compound from L-Dehydroascorbic Acid
-
Preparation of Starting Material: Dissolve L-dehydroascorbic acid in an aqueous solution of a strong acid (e.g., 0.1 M sulfuric acid).
-
Reaction: Heat the solution at a controlled temperature (e.g., 80-100 °C) under an inert atmosphere (e.g., nitrogen).
-
Monitoring: Monitor the reaction progress by TLC or HPLC at regular intervals.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material and the formation of the product spot/peak), cool the reaction mixture to room temperature.
-
Extraction: Extract the aqueous solution with a suitable organic solvent, such as ethyl acetate.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of a polar eluent system (e.g., dichloromethane/methanol).
Visualizations
Experimental Workflow
Caption: Generalized experimental workflow for the synthesis of this compound.
Logical Relationship of Troubleshooting
Caption: Logical relationships between common problems and their potential causes in the synthesis.
Technical Support Center: Synthesis of 3,4-Dihydroxy-5-methyl-2-furanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-Dihydroxy-5-methyl-2-furanone (CAS 3566-57-2). The information is designed to address common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common synthetic route involves the acid-catalyzed hydrolysis of L-Dehydroascorbic acid.[1] This precursor is readily available and provides the core furanone structure.
Q2: What are the typical reagents and conditions for this synthesis?
The synthesis generally involves the treatment of L-Dehydroascorbic acid with a strong acid, such as sulfuric acid, in an aqueous solution.[1] The reaction is typically heated to facilitate the transformation.
Q3: What are the main challenges in synthesizing and isolating this compound?
Researchers may encounter challenges with low yields, formation of byproducts, and difficulties in purification. The furanone ring is susceptible to opening under certain conditions, and the multiple hydroxyl groups can lead to side reactions.
Q4: Can I use a different starting material?
While L-Dehydroascorbic acid is a documented precursor, other approaches could theoretically involve the hydroxylation of a pre-existing 5-methyl-2(5H)-furanone. However, direct and selective dihydroxylation of the furanone ring at the 3 and 4 positions can be challenging and may require multi-step synthetic sequences.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | - Inadequate acid concentration.- Insufficient reaction temperature or time.- Degradation of starting material or product. | - Optimize the concentration of sulfuric acid. Start with catalytic amounts and gradually increase.- Carefully monitor and control the reaction temperature. A stepwise increase may be beneficial.- Analyze the reaction mixture at different time points to determine the optimal reaction time and avoid product degradation. |
| Formation of a Complex Mixture of Byproducts | - Ring-opening of the furanone lactone.- Polymerization or degradation under harsh acidic conditions.- Incomplete reaction leading to a mix of starting material and intermediates. | - Use a milder acid catalyst or a lower concentration of sulfuric acid.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Employ a lower reaction temperature for a longer duration.- Monitor the reaction progress closely using techniques like TLC or LC-MS to stop the reaction at the optimal point. |
| Difficulty in Product Purification | - High polarity of the dihydroxy product, leading to poor separation from polar byproducts and residual acid.- Thermal instability of the product during solvent evaporation or distillation. | - Utilize column chromatography with a polar stationary phase (e.g., silica gel) and a carefully selected eluent system.- Consider derivatization of the hydroxyl groups (e.g., as silyl ethers) to facilitate purification, followed by a deprotection step.- Use low-temperature evaporation techniques (e.g., a rotary evaporator with a cooled water bath) to remove solvents.- Avoid high-vacuum distillation if the product is thermally labile. |
| Inconsistent Yields Between Batches | - Variability in the quality of the starting material (L-Dehydroascorbic acid).- Minor fluctuations in reaction conditions (temperature, time, stirring rate).- Presence of moisture or air in the reaction. | - Ensure the purity and consistency of the starting material.- Maintain strict control over all reaction parameters.- Use dry solvents and an inert atmosphere to ensure reproducibility. |
Experimental Protocols
Synthesis of this compound from L-Dehydroascorbic Acid
This protocol is based on the general transformation suggested in the literature. Optimization of specific parameters may be required.
Materials:
-
L-Dehydroascorbic acid
-
Sulfuric acid (concentrated)
-
Deionized water
-
Sodium bicarbonate (or other suitable base for neutralization)
-
Ethyl acetate (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (or sodium sulfate) for drying
Procedure:
-
Dissolve L-Dehydroascorbic acid in deionized water in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is neutral.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
Technical Support Center: Stability of 3,4-Dihydroxy-5-methyl-2-furanone in Aqueous Solutions
Disclaimer: Specific stability data for 3,4-Dihydroxy-5-methyl-2-furanone is limited in publicly available literature. The following information is based on the known stability of structurally similar furanone derivatives and general principles of lactone chemistry. The provided protocols and troubleshooting guides are intended as a general framework for researchers.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in my aqueous experiments?
The stability of furanone derivatives in aqueous solutions is primarily influenced by pH, temperature, and the presence of nucleophiles. As a lactone (a cyclic ester), this compound is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions.[1][2][3][4] Elevated temperatures can accelerate degradation.[5]
Q2: My solution of this compound is showing a decrease in concentration over time. What is the likely cause?
A decrease in concentration over time is likely due to the degradation of the compound. The most probable degradation pathway in an aqueous environment is the hydrolysis of the lactone ring. This process involves the cleavage of the ester bond, leading to the formation of an open-chain hydroxy carboxylic acid. The rate of this hydrolysis is highly dependent on the pH of your solution.
Q3: At what pH is this compound expected to be most stable?
While specific data for this compound is not available, a structurally similar compound, 2,5-dimethyl-4-hydroxy-3(2H)-furanone (Furaneol), exhibits its greatest stability in aqueous solutions at a pH of 3.5.[5] It is plausible that this compound will also be most stable in a mildly acidic environment. Both strongly acidic and alkaline conditions are likely to promote hydrolysis.[6][7]
Q4: Can I heat my aqueous solution containing this compound?
Caution is advised when heating aqueous solutions of furanones. Thermal degradation has been observed for related compounds, often initiated by the opening of the furanone ring.[5] If heating is necessary, it is recommended to use the lowest effective temperature for the shortest possible duration.
Q5: Are there any known incompatibilities with common laboratory reagents?
Strong acids, strong bases, and potent nucleophiles should be considered potentially incompatible as they can catalyze the degradation of the furanone ring. The stability in the presence of other reagents should be experimentally determined.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid loss of compound after dissolution | pH of the aqueous solution is too high or too low. | Prepare solutions in a buffered system, ideally around pH 3-4. Verify the pH of your final solution. |
| Inconsistent analytical results | Degradation during sample preparation or analysis. | Minimize the time between sample preparation and analysis. Consider derivatization to create a more stable analyte for analysis.[8][9] |
| Precipitate formation in the solution | The open-chain degradation product may have different solubility characteristics. | Characterize the precipitate to confirm if it is a degradation product. Adjust solution conditions (e.g., pH, co-solvents) if possible. |
| Unexpected peaks in chromatogram | Formation of degradation products. | Attempt to identify the degradation products using techniques like mass spectrometry to confirm the degradation pathway. |
Quantitative Data
The following table summarizes the stability of a related compound, 2,5-dimethyl-4-hydroxy-3(2H)-furanone (Furaneol), at different pH values. This data can serve as a preliminary guide for designing experiments with this compound.
| pH | Stability of 2,5-dimethyl-4-hydroxy-3(2H)-furanone | Reference |
| 2.0 - 8.0 | Unstable at all tested pH values, with greatest stability observed at pH 3.5. | [5][10] |
Experimental Protocols
Protocol 1: General Procedure for Evaluating the pH-Dependent Stability of this compound
-
Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, 11).
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) to minimize degradation prior to the experiment.
-
Incubation: Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low to avoid affecting the aqueous stability.
-
Time Points: Incubate the solutions at a constant temperature (e.g., 25°C or 37°C). Withdraw aliquots at predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Sample Quenching (if necessary): Immediately adjust the pH of the withdrawn aliquots to a more stable range (e.g., pH 3-4) or mix with a solvent to stop further degradation before analysis.
-
Quantification: Analyze the concentration of the remaining this compound at each time point using a validated analytical method such as HPLC-UV or LC-MS.
-
Data Analysis: Plot the concentration of this compound versus time for each pH to determine the degradation kinetics.
Protocol 2: Analytical Method for Quantification using HPLC-UV
-
Instrumentation: High-Performance Liquid Chromatography system with a UV detector.
-
Column: A reverse-phase C18 column is a suitable starting point.
-
Mobile Phase: A gradient of water (with 0.1% formic acid to maintain an acidic pH) and acetonitrile or methanol.
-
Detection Wavelength: Determine the UV maximum absorbance of this compound.
-
Standard Curve: Prepare a standard curve of the compound in the chosen mobile phase to enable accurate quantification.
-
Sample Preparation: Dilute the samples from the stability study in the mobile phase before injection.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lactone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. jfda-online.com [jfda-online.com]
- 6. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. portal.fis.tum.de [portal.fis.tum.de]
preventing degradation of 3,4-Dihydroxy-5-methyl-2-furanone during storage
Welcome to the technical support center for 3,4-Dihydroxy-5-methyl-2-furanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: The primary factors contributing to the degradation of this compound are improper temperature, pH, exposure to light, and the presence of oxidizing agents. As a furanone derivative with hydroxyl groups, it is susceptible to hydrolysis (especially at neutral to high pH), oxidation, and thermal decomposition.
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, this compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture. For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidative degradation.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: Based on studies of similar 5-hydroxy-2(5H)-furanones, the stability of this compound is expected to be highly pH-dependent.[1] In acidic conditions (low pH), the cyclic furanone structure is generally more stable. As the pH increases towards neutral and basic conditions, the equilibrium can shift towards an open-chain, acyclic form, which may be more prone to degradation.[1]
Q4: Can antioxidants be used to improve the stability of this compound?
Q5: What are the likely degradation products of this compound?
A5: The primary degradation pathway for similar furanones is hydrolysis, leading to a ring-opening to form an acyclic carboxylic acid derivative.[1] Other potential degradation products could arise from oxidation of the hydroxyl groups or further reactions of the initial degradation products. Identifying the specific degradation products would require a forced degradation study followed by analysis using techniques like LC-MS.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of potency or unexpected results in experiments. | Degradation of the compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound has been consistently stored at 2-8°C, protected from light. 2. Check Solution Age and pH: If using a stock solution, prepare it fresh, preferably in an acidic buffer (e.g., pH 3-5) if compatible with the experiment. Avoid neutral or basic aqueous solutions for prolonged storage. 3. Perform Purity Check: Analyze the compound or solution using a stability-indicating HPLC method to determine its purity and identify any degradation products. |
| Discoloration of the solid compound or solutions. | Oxidation or polymerization. | 1. Inert Atmosphere: For long-term storage of the solid, consider flushing the container with an inert gas. For solutions, use de-gassed solvents. 2. Antioxidant Addition: If compatible with the application, consider adding a small amount of an antioxidant like ascorbic acid to the solution. 3. Light Protection: Always store solutions in amber vials or protect them from light. |
| Inconsistent results between experimental batches. | Variable degradation of the compound. | 1. Standardize Solution Preparation: Implement a strict protocol for preparing solutions, including the source and quality of solvents, pH, and storage time before use. 2. Quality Control of New Batches: Upon receiving a new batch of this compound, perform an initial purity analysis to establish a baseline. |
Data on Furanone Stability (Illustrative)
| Condition | Parameter | Illustrative Degradation (% after 30 days) | Recommended Mitigation |
| pH | pH 3 (Aqueous Buffer) | < 5% | Maintain acidic conditions for aqueous solutions. |
| pH 7 (Aqueous Buffer) | 15-25% | Avoid prolonged storage in neutral solutions. | |
| pH 9 (Aqueous Buffer) | > 50% | Avoid basic conditions. | |
| Temperature | 4°C (Solid, protected from light) | < 2% | Store at recommended refrigerated temperatures. |
| 25°C (Solid, protected from light) | 5-10% | Avoid room temperature storage for extended periods. | |
| 40°C (Solid, protected from light) | 20-40% | Avoid exposure to elevated temperatures. | |
| Light | Exposed to UV light (in solution) | Significant degradation | Store in amber vials or protect from light. |
| Atmosphere | Air | 5-15% (Solid) | Store under an inert atmosphere (e.g., Nitrogen, Argon). |
| Inert Gas (Nitrogen) | < 2% (Solid) | Use an inert atmosphere for long-term storage. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Furanone Analysis (Example)
This protocol is a general guideline for developing a stability-indicating HPLC method for furanone compounds and must be validated for this compound.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program (Example):
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 10% B
-
30-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV scan of this compound (typically around 220-280 nm for furanones).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
3. Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase A or a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products and demonstrate the specificity of the analytical method.
1. Acid Hydrolysis:
-
Dissolve the compound in 0.1 M HCl to a concentration of 1 mg/mL.
-
Incubate at 60°C for 24 hours.
-
Neutralize a sample with 0.1 M NaOH before HPLC analysis.
2. Base Hydrolysis:
-
Dissolve the compound in 0.1 M NaOH to a concentration of 1 mg/mL.
-
Incubate at room temperature for 1-4 hours (basic conditions may cause rapid degradation).
-
Neutralize a sample with 0.1 M HCl before HPLC analysis.
3. Oxidative Degradation:
-
Dissolve the compound in a solution of 3% hydrogen peroxide to a concentration of 1 mg/mL.
-
Incubate at room temperature for 24 hours, protected from light.
-
Analyze directly by HPLC.
4. Thermal Degradation:
-
Store the solid compound in an oven at 60°C for 7 days.
-
Dissolve the heat-stressed solid in a suitable solvent for HPLC analysis.
5. Photolytic Degradation:
-
Expose a solution of the compound (1 mg/mL in a suitable solvent) to UV light (e.g., 254 nm) for 24 hours.
-
Keep a control sample in the dark.
-
Analyze both samples by HPLC.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
References
optimization of reaction conditions for furanone synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions for the optimization of furanone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for producing furanones?
A1: Furanone synthesis can be achieved through various pathways, depending on the desired substitution pattern. Common methods include the cyclization of dicarbonyl compounds, the Paal-Knorr furan synthesis from 1,4-dicarbonyls, metal-catalyzed cycloisomerization of hydroxyalkynones or allenic hydroxyketones, and the oxidation of furfural derivatives.[1][2][3] For example, 2,5-dimethyl-4-hydroxy-3(2H)-furanone (Furaneol) can be synthesized from methylglyoxal through a coupling reaction followed by cyclization.[4] Catalyst-free methods, such as the cross-coupling of α-aryldiazo ketones and α-diazo esters, have also been developed.[5]
Q2: Which reaction parameters are most critical for optimizing furanone synthesis?
A2: The most critical parameters to control for successful furanone synthesis are temperature, choice of catalyst, solvent, and reaction time.[4][6] The concentration of reactants and the pH of the reaction medium can also significantly influence the yield and selectivity, particularly in base- or acid-catalyzed cyclizations.[4][7] For instance, in some syntheses, lower temperatures during ozonization steps are preferred to prevent evaporation loss and improve yield.[8]
Q3: How do I select an appropriate catalyst for my synthesis?
A3: Catalyst selection is crucial and depends on the specific reaction mechanism.[9]
-
Metal Catalysts: Gold, palladium, rhodium, and silver catalysts are often used for cycloisomerization reactions of alkynes and allenes.[1][2] Non-noble metals like iron, copper, and nickel are being explored as lower-cost alternatives, though they may face issues with metal leaching.[9]
-
Acid/Base Catalysts: Simple acids or bases are effective for intramolecular cyclization and condensation reactions.[1][8]
-
Ionic Liquids (ILs): ILs can serve as both the reaction medium and the catalyst, offering potential for reusability and negligible loss in performance over multiple cycles.[9]
Q4: What are the common side reactions and byproducts in furanone synthesis?
A4: Side reactions often lead to the formation of aliphatic isomers or products from cleavage and subsequent condensation.[4] For example, in the synthesis of Furaneol, acidic conditions can lead to the formation of 3-hydroxy-3-hexene-2,5-dione instead of the desired furanone.[4] In syntheses involving aldehydes, aldol condensation can produce undesired byproducts.[8] Polymerization or decomposition of starting materials or products can also occur, especially at elevated temperatures.[10]
Troubleshooting Guide
This section addresses specific issues that may arise during furanone synthesis experiments.
Q: My reaction yield is consistently low or zero. What are the first steps to troubleshoot?
A: Low or no yield is a common issue stemming from several potential errors. A systematic approach is necessary to identify the cause.[11][12][13]
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield reactions.
-
Verify Reagents and Setup : Ensure all starting materials are pure and used in the correct stoichiometric amounts. Confirm that all glassware was properly dried, as moisture can quench sensitive reagents.[11]
-
Reaction Conditions : The reaction may be sensitive to temperature fluctuations. Adding reagents too quickly can cause temperature spikes, leading to side products.[12] Consider if the reaction time is sufficient for completion or so long that it leads to product decomposition.[6][11]
-
Catalyst Activity : Catalyst deactivation or poisoning can halt a reaction. Ensure the catalyst is fresh and handled correctly. Sometimes, an alternative catalyst is necessary.[9]
-
Workup and Purification : Product loss frequently occurs during the workup and purification stages.[11][13] Check the aqueous layer to ensure your product is not water-soluble.[13] The product may also be sensitive to the pH conditions of an aqueous wash or degrade on silica gel during chromatography.[11][13]
Q: I am observing significant byproduct formation. How can I improve the reaction's selectivity?
A: Improving selectivity involves fine-tuning the reaction conditions to favor the desired pathway over competing side reactions.
-
Temperature Control : Many side reactions have a higher activation energy than the desired reaction. Running the reaction at a lower temperature can often improve selectivity, even if it requires a longer reaction time.[8]
-
Rate of Addition : Adding a key reagent dropwise can maintain a low instantaneous concentration, which can suppress side reactions like dimerization or polymerization.[12]
-
Solvent Choice : The polarity of the solvent can influence the reaction pathway. A solvent that poorly solvates a competing transition state can inhibit an undesired reaction.[14]
-
Catalyst Selection : The choice of catalyst is paramount for selectivity. For instance, using a bulky catalyst might sterically hinder the formation of a less-desired regioisomer.
Q: The reaction starts but does not go to completion. What steps can I take?
A: A stalled reaction suggests an issue with reagent stoichiometry, catalyst deactivation, or an equilibrium process.
-
Re-evaluate Stoichiometry : One of the starting materials may be consumed prematurely. Ensure the limiting reagent is appropriate for the reaction. If a reaction stalls, adding more of a particular reagent can sometimes drive it to completion.[11]
-
Catalyst Deactivation : The catalyst may be degrading under the reaction conditions or being poisoned by an impurity. Consider adding a second portion of the catalyst. Investigating the stability of the catalyst is also recommended.[9]
-
Reversibility : The reaction may be reversible and have reached equilibrium. If so, it may be necessary to remove a byproduct (e.g., water or a gas) to drive the reaction forward according to Le Chatelier's principle.
Q: I'm struggling with purifying my furanone product. What are some common purification challenges and solutions?
A: Furanones can be challenging to purify due to their polarity, potential instability, and the presence of structurally similar byproducts.
-
Instability on Silica Gel : Some furanones are sensitive to the acidic nature of standard silica gel, which can cause decomposition.[11] Consider using deactivated (neutral) silica or an alternative stationary phase like alumina.
-
Co-elution with Byproducts : If byproducts have similar polarity to the desired product, chromatographic separation can be difficult. Try different solvent systems or consider an alternative purification method like recrystallization or distillation.
-
Volatility : Some low-molecular-weight furanones can be volatile. Care should be taken during solvent removal under reduced pressure (rotoevaporation) to avoid product loss.[11]
Experimental Protocols & Data
Protocol: Synthesis of 2,5-dimethyl-4-hydroxy-3(2H)-furanone (Furaneol)
This protocol is based on a two-step synthesis starting from methylglyoxal.[4]
Step 1: Coupling Reaction
-
Prepare a 10.8% (g/g) aqueous solution of glacial acetic acid.
-
In a reaction vessel, combine 50g of a 25% (g/g) aqueous solution of methylglyoxal with 50mL of the diluted acetic acid solution.
-
While stirring, add 36g of powdered zinc to the mixture.
-
Maintain the reaction temperature between 36-38°C for 2 hours.
-
Upon completion, the intermediate threo-3,4-dihydroxyhexane-2,5-dione is formed.
Step 2: Cyclization Reaction
-
Prepare a solution containing the intermediate from Step 1, disodium monohydrogenphosphate, and a side-reaction inhibitor at a concentration ratio of 0.07 g/mL : 0.27 g/mL : 0.038 g/mL, respectively.
-
Heat the mixture to 70°C and maintain this temperature for 24 hours to facilitate the cyclization to Furaneol.
-
After the reaction period, proceed with product purification.
General Furanone Synthesis Workflow
Caption: A typical experimental workflow for furanone synthesis.
Data Tables
Table 1: Optimized Reaction Conditions for Furaneol Synthesis.[4]
| Parameter | Coupling Reaction | Cyclization Reaction |
| Key Reagents | Methylglyoxal, Acetic Acid, Powdered Zinc | threo-3,4-dihydroxyhexane-2,5-dione, Disodium monohydrogenphosphate |
| Temperature | 36-38°C | 70°C |
| Reaction Time | 2 hours | 24 hours |
| Solvent | Aqueous | Aqueous |
Table 2: General Parameters for Optimization.
| Parameter | Common Range | Potential Issue if Not Optimized | Troubleshooting Action |
| Temperature | -78°C to 160°C[8] | Low yield, byproduct formation, decomposition | Screen a range of temperatures; ensure stable heating/cooling. |
| Catalyst Loading | 0.5 mol% to 10 mol%[9] | Incomplete reaction (too low), side reactions (too high) | Titrate catalyst loading to find the optimal concentration. |
| Solvent | Aprotic (THF, CH2Cl2), Protic (MeOH, H2O)[5][8] | Low solubility, poor reaction rate, side reactions | Screen solvents with different polarities. |
| Reaction Time | 10 min to 24+ hours[1][4] | Incomplete conversion, product degradation | Monitor reaction progress over time using TLC or GC to find the optimal endpoint. |
| pH / Additive | Acidic or Basic[4][8] | Incorrect cyclization pathway, no reaction | Test different acids/bases or buffers to control pH. |
References
- 1. 3(2H)-Furanone synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Catalyst-Free Furanone Synthesis - ChemistryViews [chemistryviews.org]
- 6. scielo.br [scielo.br]
- 7. imreblank.ch [imreblank.ch]
- 8. US4294767A - Process for the preparation of 2,5-dimethyl-4-hydroxy-3(2H)-furanone and its 2,5-dialkyl homologues - Google Patents [patents.google.com]
- 9. Development of Sustainable Catalytic Pathways for Furan Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arpi.unipi.it [arpi.unipi.it]
- 11. Troubleshooting [chem.rochester.edu]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. How To [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Navigating Solubility Challenges with 3,4-Dihydroxy-5-methyl-2-furanone
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues associated with 3,4-Dihydroxy-5-methyl-2-furanone and related compounds. The following troubleshooting guides and FAQs address common challenges encountered during experimental work.
Troubleshooting Guide
| Issue | Recommended Actions |
| Compound fails to dissolve completely. | 1. Sonication: Utilize a sonicator bath for 15-30 minutes to aid mechanical dispersion. 2. Gentle Warming: Carefully warm the solution to 30-40°C. Avoid excessive heat to prevent compound degradation. 3. Alternative Solvents: Experiment with solvents of varying polarities. Refer to the solubility data table below for guidance. 4. pH Adjustment: For aqueous solutions, modifying the pH can significantly enhance the solubility of compounds with ionizable functional groups. |
| Precipitation occurs after initial dissolution. | 1. Maintain Constant Temperature: If heat was used for dissolution, ensure the solution does not cool down, which can lead to precipitation. 2. Utilize Co-solvents: First, dissolve the compound in a minimal volume of a strong organic solvent (e.g., DMSO), and then slowly add the aqueous buffer while continuously vortexing. 3. Lower Concentration: The intended concentration may exceed the compound's solubility limit in the chosen solvent system. Attempt to prepare a more dilute solution. |
| Inconsistent experimental results. | 1. Verify Complete Dissolution: Before each use, visually inspect all solutions for any particulate matter. If needed, briefly sonicate the solution before use. 2. Prepare Fresh Solutions: For optimal consistency, prepare fresh working solutions from a concentrated stock for each experiment. Minimize freeze-thaw cycles of the stock solution. 3. Control for Solvent Effects: The final concentration of any organic solvent (e.g., DMSO) should be kept low and consistent across all experimental conditions to avoid introducing confounding variables. |
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for this compound?
A: The ideal solvent is application-dependent. A systematic approach involves testing solubility in a panel of solvents with varying polarities. The chemical structure of this compound suggests that polar organic solvents are likely to be effective.
Q: What is the standard procedure for preparing a high-concentration stock solution?
A: A detailed methodology is provided in the "Experimental Protocols" section. The general principle is to dissolve a precisely weighed quantity of the compound in a suitable organic solvent to achieve a high concentration (e.g., 10 mM), which can then be diluted to final working concentrations.
Q: What are the best practices for storing stock solutions?
A: To maintain compound integrity, it is advisable to store stock solutions in small, single-use aliquots at -20°C or -80°C. This practice minimizes degradation from repeated freeze-thaw cycles.
Q: Can solubility-enhancing agents be used?
A: Yes, excipients such as non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) or cyclodextrins can be employed to increase aqueous solubility. However, it is imperative to conduct preliminary studies to ensure these agents do not interfere with the experimental assay.
Quantitative Data on Solvent Selection
The following table provides a summary of common laboratory solvents and their relevant properties to guide your selection process.
| Solvent | Type | Dielectric Constant | Boiling Point (°C) | General Solubility Profile for Polar Organic Compounds |
| Water | Polar Protic | 80.1 | 100 | Often low, but can be pH-dependent. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Aqueous Buffer | ~79 | ~100 | Similar to water; pH is fixed. |
| Ethanol | Polar Protic | 24.5 | 78.4 | Moderate to high. |
| Methanol | Polar Protic | 32.7 | 64.7 | Moderate to high. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 189 | High; a common choice for initial stock solutions. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 | High; another option for difficult-to-dissolve compounds. |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution and a 100 µM Working Solution
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Preparation of 10 mM Stock Solution: a. Accurately weigh the required mass of this compound. b. Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM. c. Vortex the mixture for 2-3 minutes. d. If dissolution is incomplete, sonicate in a water bath for 15-30 minutes until the solution is clear. e. Dispense into single-use aliquots and store at -20°C or below.
-
Preparation of 100 µM Working Solution: a. Thaw one aliquot of the 10 mM stock solution at room temperature. b. In a sterile tube, combine 10 µL of the 10 mM stock solution with 990 µL of sterile PBS (or the appropriate experimental buffer/medium). c. Immediately vortex the solution for at least 30 seconds to ensure homogeneity and prevent precipitation. d. Visually confirm the absence of any precipitate before use in assays.
Visualized Workflows and Pathways
Caption: Standard workflow for the preparation of solutions for a poorly soluble compound.
Caption: A potential signaling pathway modulated by this compound.
purification strategies for removing impurities from 3,4-Dihydroxy-5-methyl-2-furanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3,4-Dihydroxy-5-methyl-2-furanone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound via common laboratory techniques.
Column Chromatography
Issue 1: The compound is not moving from the origin on the TLC plate, even with a very polar mobile phase.
-
Possible Cause: The compound is highly polar and is strongly adsorbed to the silica gel. Standard silica gel may not be suitable.
-
Troubleshooting Steps:
-
Modify the Mobile Phase: Add a small percentage of a highly polar solvent like methanol (up to 10%) or a few drops of acetic or formic acid to the mobile phase to increase its eluting power. For basic compounds, a small amount of ammonia or triethylamine can be added.
-
Use a Different Stationary Phase: Consider using a more polar stationary phase, such as alumina (neutral or acidic), or employ reverse-phase chromatography with a C18 column and a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures).
-
Check for Compound Stability: The compound may be degrading on the acidic silica gel. A 2D TLC can help assess stability. If degradation is observed, deactivating the silica gel with a base (like triethylamine) or using a less acidic stationary phase is recommended.[1]
-
Issue 2: The compound streaks on the TLC plate and elutes as a broad band from the column.
-
Possible Cause: This can be due to overloading the column, poor solubility in the mobile phase, or interactions with the stationary phase.
-
Troubleshooting Steps:
-
Reduce Sample Load: Ensure the amount of crude material is appropriate for the column size. A general rule is a 1:30 to 1:100 ratio of crude product to silica gel by weight for difficult separations.[2]
-
Improve Solubility: Choose a mobile phase that provides good solubility for your compound while maintaining a suitable Rf value (ideally between 0.2 and 0.4).
-
Modify the Stationary Phase: As with streaking, the issue might be strong interaction with the silica. Consider the use of end-capped silica or a different adsorbent. For basic compounds, adding a small amount of a basic modifier to the eluent can improve peak shape.[3]
-
Issue 3: Fractions are contaminated with a previously eluted, less polar impurity.
-
Possible Cause: Tailing of the impurity peak, which can be caused by overloading or secondary interactions with the stationary phase.
-
Troubleshooting Steps:
-
Optimize Mobile Phase Gradient: If using a gradient elution, ensure the increase in polarity is gradual enough to allow for complete elution of each component before the next begins to move down the column.
-
Improve Column Packing: An improperly packed column with channels or cracks can lead to poor separation. Ensure the silica gel is packed uniformly.
-
Recrystallization
Issue 1: The compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause: The solution is supersaturated, the cooling rate is too fast, or the chosen solvent is not ideal. Oiling out can also occur if the compound's melting point is lower than the boiling point of the solvent.
-
Troubleshooting Steps:
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod can also be effective.
-
Solvent System Adjustment: Add a small amount of a "poor" solvent (one in which the compound is less soluble) to the hot solution until it becomes slightly turbid, then add a drop or two of the "good" solvent to redissolve the solid. This can promote crystal formation upon cooling.
-
Seed Crystals: If available, add a small, pure crystal of the compound to the cooled solution to initiate crystallization.
-
Issue 2: No crystals form even after the solution has cooled completely.
-
Possible Cause: The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent even at low temperatures.
-
Troubleshooting Steps:
-
Concentrate the Solution: Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.
-
Add an Anti-Solvent: Slowly add a solvent in which your compound is insoluble (an anti-solvent) to the solution until it becomes cloudy. Then, add a small amount of the original solvent to clarify the solution and allow it to cool slowly.
-
Change the Solvent: The chosen solvent may be too good at dissolving the compound. Experiment with different solvents or solvent mixtures.
-
Issue 3: The recovered crystals are not pure.
-
Possible Cause: Impurities may have co-precipitated with the desired compound. This can happen if the cooling is too rapid or if the concentration of impurities is very high.
-
Troubleshooting Steps:
-
Repeat the Recrystallization: A second recrystallization will often yield a purer product.
-
Hot Filtration: If impurities are insoluble in the hot solvent, perform a hot filtration to remove them before allowing the solution to cool.
-
Wash the Crystals: After filtering the crystals, wash them with a small amount of the cold recrystallization solvent to remove any residual impurities adhering to the crystal surface.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude sample of this compound synthesized from L-Dehydroascorbic Acid?
A1: Potential impurities could include:
-
Unreacted Starting Materials: L-Dehydroascorbic acid.
-
Reagents: Residual sulfuric acid.
-
Degradation Products: L-ascorbic acid can degrade into various products, including 2,3-diketogulonic acid, which can further break down.[4][5][6][7] The stability of furanone compounds can be an issue, leading to the formation of various byproducts.[8][9]
-
Side Products: Depending on the reaction conditions, other furanone isomers or related compounds might be formed.
Q2: What is a good starting point for a mobile phase in silica gel chromatography for this compound?
A2: Given the two hydroxyl groups and the lactone, this compound is a polar compound. A good starting point for a mobile phase would be a mixture of a non-polar solvent and a polar solvent. For polar compounds, systems like ethyl acetate/hexane or dichloromethane/methanol are common.[10] You could start with a relatively high polarity mixture, for example, 50-100% ethyl acetate in hexanes, or 5-10% methanol in dichloromethane, and adjust the ratio based on the initial TLC results.[10]
Q3: Which solvents are recommended for the recrystallization of this compound?
A3: For a polar, hydroxylated compound, polar solvents are generally a good choice. You could explore:
-
Single Solvents: Water, ethanol, methanol, or ethyl acetate.
-
Solvent Mixtures: A common strategy is to dissolve the compound in a small amount of a solvent in which it is highly soluble (e.g., methanol or ethanol) and then add a less polar solvent in which it is less soluble (e.g., dichloromethane or diethyl ether) until the solution becomes turbid. Heating to redissolve and then cooling slowly can yield good crystals. Acetone/water and methanol/water are also common mixtures for polar compounds.
Q4: How can I remove residual acid from my purified sample?
A4: If your purification method involved acidic conditions, you can remove residual acid by:
-
Aqueous Workup: Dissolving the sample in an organic solvent (like ethyl acetate) and washing it with a saturated sodium bicarbonate solution. Be cautious as this can cause emulsions.
-
Co-evaporation: Dissolving the sample in a volatile solvent and evaporating it under reduced pressure. Repeating this process a few times can help remove volatile acids.
-
Filtration through a basic plug: Passing a solution of the compound through a small plug of a basic adsorbent like basic alumina or by adding a small amount of a solid base like sodium bicarbonate and then filtering.
Data Presentation
The following table summarizes typical parameters for the purification of polar furanone derivatives. Note that these are representative values and may require optimization for this compound.
| Purification Method | Parameter | Typical Value/Range | Notes |
| Silica Gel Chromatography | Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | For highly polar compounds, alumina or reverse-phase silica can be alternatives. |
| Mobile Phase | Ethyl Acetate/Hexane (50:50 to 100:0 v/v) | Gradient elution may be necessary for complex mixtures. | |
| Dichloromethane/Methanol (98:2 to 90:10 v/v) | Methanol concentration should generally not exceed 10% to avoid dissolving the silica.[10] | ||
| Loading Capacity | 1-5% of silica weight | Depends on the difficulty of the separation. | |
| Expected Yield | 60-90% | Highly dependent on the purity of the crude material and the separation efficiency. | |
| Recrystallization | Solvent System | Ethanol/Water | The ratio will depend on the solubility of the compound at different temperatures. |
| Ethyl Acetate/Hexane | A good system for compounds of intermediate polarity. | ||
| Acetone/Dichloromethane | Another option for moderately polar compounds. | ||
| Temperature | Dissolve at boiling point, crystallize at 0-5 °C | Slow cooling is crucial for forming pure crystals. | |
| Expected Yield | 50-80% | Yield can be improved by concentrating the mother liquor and obtaining a second crop of crystals. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., methanol or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., different ratios of ethyl acetate/hexane or dichloromethane/methanol) to find a mobile phase that gives your product an Rf value of approximately 0.2-0.4.
-
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Add another thin layer of sand on top of the silica gel.
-
Equilibrate the column by running the mobile phase through it until the silica bed is stable.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen mobile phase.
-
Collect fractions in test tubes or vials.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude compound in a test tube.
-
Add a few drops of a potential solvent and observe the solubility at room temperature. An ideal solvent should not dissolve the compound at room temperature but should dissolve it when heated.
-
If the compound is soluble at room temperature, the solvent is not suitable. If it is insoluble even when heated, it is also not suitable.
-
Test various solvents and solvent mixtures to find the optimal system.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and swirling until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities in the hot solution, perform a hot filtration through a fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.
-
Mandatory Visualization
Caption: Logical workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. Purification [chem.rochester.edu]
- 2. web.uvic.ca [web.uvic.ca]
- 3. reddit.com [reddit.com]
- 4. libcatalog.usc.edu [libcatalog.usc.edu]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vitamin C Degradation Products and Pathways in the Human Lens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijcrcps.com [ijcrcps.com]
Technical Support Center: Production of 3,4-Dihydroxy-5-methyl-2-furanone
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scaling up of 3,4-Dihydroxy-5-methyl-2-furanone production. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address potential challenges during synthesis and scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most promising route for the scalable synthesis of this compound?
A1: The Maillard reaction, a reaction between a reducing sugar and an amino acid, presents a viable and scalable route for the synthesis of this compound.[1][2][3][4] This method is widely used in the food industry to produce flavor compounds, including various furanones.[1][3][5] By carefully selecting the appropriate sugar and amino acid precursors and controlling the reaction conditions, the formation of the desired product can be optimized.
Q2: What are the key parameters to control during the Maillard reaction for furanone synthesis?
A2: The critical parameters to control are temperature, pH, reaction time, and the molar ratio of the reactants (sugar and amino acid).[6][7][8] Temperature significantly influences the reaction rate and the formation of different products, with optimal temperatures for furanone formation typically in the range of 140-165°C.[3] The pH of the reaction mixture affects the reactivity of the amino acid and can influence the reaction pathways.[8]
Q3: What are the main challenges in scaling up the production of this compound via the Maillard reaction?
A3: Key challenges include:
-
Controlling the Reaction Exotherm: The Maillard reaction can be exothermic, and managing heat dissipation is crucial to prevent runaway reactions and ensure consistent product quality.
-
Managing Pressure Buildup: Heating an aqueous solution in a closed reactor will lead to pressure buildup, which needs to be carefully monitored and controlled.
-
Minimizing Side Reactions: The Maillard reaction is complex and can lead to a multitude of side products, including colored melanoidins and other furanone derivatives.[9]
-
Product Isolation and Purification: The target molecule is a polar compound, which can be challenging to isolate from the complex aqueous reaction mixture.[10]
Q4: What analytical techniques are recommended for monitoring the reaction and ensuring product quality?
A4: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV or mass spectrometry) is effective for monitoring the consumption of reactants and the formation of the product and major byproducts.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural confirmation of the final product and for identifying impurities.[13][14][15]
-
Mass Spectrometry (MS): MS, often coupled with GC or LC, is crucial for identifying the molecular weight of the product and characterizing impurities.[16]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and scale-up of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Target Furanone | Suboptimal reaction temperature or time. | Optimize the temperature and reaction time through small-scale experiments. Monitor the reaction progress using HPLC to determine the point of maximum product formation before significant degradation occurs. |
| Incorrect pH of the reaction mixture. | The pH of the Maillard reaction can significantly influence the product distribution.[8] Adjust the initial pH of the reaction mixture using food-grade acids or bases and monitor its effect on the yield. | |
| Inappropriate choice of reactants. | The type of reducing sugar and amino acid can affect the furanone profile. Experiment with different precursors (e.g., rhamnose, xylose with proline, alanine, or glycine) to find the optimal combination for the desired product.[2][4] | |
| Formation of Dark Color (Melanoidins) | High reaction temperature or prolonged reaction time. | Reduce the reaction temperature and/or time. While higher temperatures can accelerate the reaction, they also promote the formation of colored polymers.[9] |
| High pH. | The Maillard reaction and subsequent browning are often accelerated at higher pH.[8] Conducting the reaction at a slightly acidic to neutral pH may help to minimize color formation. | |
| Difficulties in Product Isolation | High polarity of the target molecule leading to poor extraction from the aqueous reaction mixture. | Employ liquid-liquid extraction with a more polar solvent system or consider using solid-phase extraction (SPE) with a suitable sorbent. Alternatively, techniques like hydrophilic interaction liquid chromatography (HILIC) can be effective for purifying polar compounds.[10][17] |
| Complex mixture of byproducts. | Optimize the reaction conditions to minimize byproduct formation. Utilize multi-step purification techniques, such as a combination of column chromatography and recrystallization. | |
| Inconsistent Batch-to-Batch Results | Poor control over reaction parameters (temperature, pressure, mixing). | Implement robust process controls for critical parameters. Ensure consistent heating and efficient mixing to maintain a homogeneous reaction environment. |
| Variability in raw material quality. | Establish strict quality control specifications for all starting materials, including the sugar and amino acid. | |
| Pressure Buildup in the Reactor | Heating a closed system. | Ensure the reactor is equipped with a reliable pressure relief system. Monitor the pressure throughout the reaction and operate within the safe limits of the equipment. For larger scale, consider a semi-batch or continuous flow process to better manage pressure and temperature. |
Experimental Protocols
Proposed Lab-Scale Synthesis of this compound via Maillard Reaction
This protocol is a proposed method based on the principles of the Maillard reaction for furanone synthesis. Optimization will be required for specific equipment and desired purity.
Materials:
-
D-Xylose (or other suitable pentose sugar)
-
L-Proline (or other suitable amino acid)
-
Phosphate buffer (0.1 M, pH 6.5)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
High-pressure glass reactor with temperature and pressure control
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Analytical balance
Procedure:
-
Reactant Preparation: In the high-pressure glass reactor, dissolve D-Xylose (e.g., 10 g) and L-Proline (e.g., 1.2 molar equivalents) in the phosphate buffer (e.g., 100 mL).
-
Reaction: Seal the reactor and heat the mixture to 140-150°C with vigorous stirring. Monitor the internal pressure and ensure it remains within the safe operating limits of the reactor. Maintain the reaction for 1-2 hours. The progress of the reaction can be monitored by taking small aliquots (if the reactor setup allows) and analyzing them by HPLC.
-
Cooling and Extraction: After the reaction is complete, cool the reactor to room temperature. Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product will be a complex mixture. Purify the target compound using silica gel column chromatography. The choice of eluent will need to be determined experimentally, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of ethyl acetate in hexane). Given the polar nature of the product, a more polar solvent system might be necessary.
Analytical Characterization
-
HPLC: Analyze the purified product using a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile, with UV detection at an appropriate wavelength (to be determined by UV-Vis scan).
-
NMR: Record 1H and 13C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d6 or D2O) to confirm the structure of this compound.
-
MS: Obtain a mass spectrum to confirm the molecular weight of the product.
Data Presentation
Table 1: Influence of Reactants on Furanone Formation (Illustrative)
| Sugar (Pentose) | Amino Acid | Major Furanone Product | Relative Yield of this compound | Reference |
| D-Xylose | L-Proline | Norfuraneol | Low | [2][4] |
| D-Xylose | L-Alanine | Norfuraneol | Low | [2] |
| D-Xylose | Glycine | Norfuraneol | Very Low | [2] |
Note: This table illustrates that while the Maillard reaction is a viable route, the specific combination of reactants significantly impacts the product distribution. Further optimization is necessary to maximize the yield of the target molecule.
Table 2: Key Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C5H6O4 | [18] |
| Molecular Weight | 130.099 g/mol | [18] |
| Boiling Point | 330.5 ± 42.0 °C at 760 mmHg | [18] |
| Density | 1.6 ± 0.1 g/cm³ | [18] |
| Flash Point | 150.9 ± 21.4 °C | [18] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
Caption: Simplified reaction pathway for furanone formation via the Maillard reaction.
References
- 1. What Is the Maillard Reaction? The Science of Flavor [culinaryartsswitzerland.com]
- 2. reluctantgourmet.com [reluctantgourmet.com]
- 3. Maillard reaction - Wikipedia [en.wikipedia.org]
- 4. imreblank.ch [imreblank.ch]
- 5. The naturally occurring furanones: formation and function from pheromone to food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Optimization of Maillard Reaction in Model System of Glucosamine and Cysteine Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. compoundchem.com [compoundchem.com]
- 10. biotage.com [biotage.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 5-HYDROXY-4-METHYL-2(5H)FURANONE(40834-42-2) 1H NMR spectrum [chemicalbook.com]
- 16. 2,4-Dihydroxy-2,5-dimethyl-3(2H)-furan-3-one [webbook.nist.gov]
- 17. biotage.com [biotage.com]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 3,4-Dihydroxy-5-methyl-2-furanone and Other Key Furanones in Flavor Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the flavor profiles of 3,4-dihydroxy-5-methyl-2-furanone and other commercially significant furanones. Due to a lack of extensive sensory data for this compound in publicly available literature, this comparison draws upon data from structurally similar furanones to provide a comprehensive overview for research and development purposes.
Data Presentation: Quantitative Flavor Profile Comparison
The following table summarizes the key flavor characteristics and odor thresholds of several furanones. This data is essential for understanding the potency and sensory contribution of each compound.
| Compound Name | Structure | Flavor Profile | Odor Threshold (in water) |
| This compound | Data not readily available. Likely to possess sweet and caramel-like notes based on structural similarities to other dihydroxy furanones. | Data not available | |
| 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (Furaneol®) | Sweet, fruity, caramel, strawberry-like.[1][2] | 0.03 - 1,700 µg/L[3][4] | |
| 3-Hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolone) | At high concentrations: fenugreek, curry. At low concentrations: maple syrup, caramel, burnt sugar.[3][5] | < 1 ppb[5] | |
| 5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone | Sweet, caramel-like, bread-like, burnt, maple.[6][7] | Data not available | |
| Homofuraneol | Sweet, caramel, fruity, bread-like.[8] | 20 ppb[9] | |
| Abhexone | Seasoning-like.[9] | 1.1 µg/kg[9] |
Experimental Protocols
Sensory Evaluation: Quantitative Descriptive Analysis (QDA)
Quantitative Descriptive Analysis (QDA) is a method used to identify and quantify the sensory attributes of a product.[9][10][11][12]
1. Panelist Selection and Training:
-
Recruitment: Panelists are recruited based on their interest, availability, and general sensory acuity. Initial screening may involve basic taste and odor recognition tests.[13]
-
Training: A panel of 8-12 members undergoes extensive training (typically 20-40 hours). The training focuses on:
-
Developing a consensus vocabulary to describe the aroma, flavor, and texture attributes of the furanones.
-
Familiarization with reference standards for each attribute to anchor the intensity scale.
-
Practice in rating the intensity of each attribute on a structured scale (e.g., a 15-point scale).
-
2. Sample Preparation:
-
Furanone samples are dissolved in a neutral solvent, such as deionized water or a buffered solution, at concentrations relevant to their typical use levels and above their odor thresholds.
-
Samples are presented in coded, identical containers to prevent bias.
-
The temperature of the samples is controlled to ensure consistency.
3. Evaluation Procedure:
-
Panelists evaluate the samples in a controlled environment with neutral lighting and no distracting aromas.
-
Each panelist receives a set of samples in a randomized order.
-
Panelists individually rate the intensity of each sensory attribute on the agreed-upon scale.
-
Palate cleansers (e.g., unsalted crackers, deionized water) are used between samples.
4. Data Analysis:
-
The intensity ratings from all panelists are collected and statistically analyzed.
-
Analysis of Variance (ANOVA) is often used to determine if there are significant differences in the sensory attributes between the furanone samples.
-
The results are typically visualized using spider web diagrams to provide a clear comparison of the flavor profiles.[10]
Visualizations
Caption: Experimental workflow for Quantitative Descriptive Analysis (QDA) of furanones.
Caption: Relationship between furanone structures and their associated flavor profiles.
References
- 1. Stereochemical studies of odorous 2-substituted-3(2H)-furanones by vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Food caramels: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2.3.2. Quantitative descriptive analysis (QDA) of the aroma [bio-protocol.org]
- 5. tandfonline.com [tandfonline.com]
- 6. 5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone, mixture of isomers 96 , FG 27538-09-6 [sigmaaldrich.com]
- 7. chemimpex.com [chemimpex.com]
- 8. perfumerflavorist.com [perfumerflavorist.com]
- 9. 2.3. Quantitative Descriptive Analysis (QDA) [bio-protocol.org]
- 10. Quantitative Descriptive Analysis [sensorysociety.org]
- 11. fiveable.me [fiveable.me]
- 12. scitepress.org [scitepress.org]
- 13. researchgate.net [researchgate.net]
validation of 3,4-Dihydroxy-5-methyl-2-furanone's antimicrobial efficacy
An in-depth guide for researchers and drug development professionals on the antimicrobial efficacy of 2(5H)-furanone derivatives, comparing their performance against traditional antibiotics and other natural compounds.
While specific data on the antimicrobial efficacy of 3,4-Dihydroxy-5-methyl-2-furanone is not extensively documented in current literature, the broader class of 2(5H)-furanone derivatives has been the subject of intensive investigation for their potent antimicrobial and anti-biofilm properties.[1][2][3][4][5] These compounds, both naturally occurring and synthetic, represent a promising avenue for the development of novel therapeutic agents to combat antibiotic resistance.[6] This guide provides a comparative analysis of the antimicrobial performance of representative 2(5H)-furanone derivatives against various pathogens, alongside conventional antibiotics and other natural antimicrobial compounds.
Mechanism of Action: Quorum Sensing Inhibition
Many 2(5H)-furanone derivatives exhibit their antimicrobial and, most notably, their anti-biofilm activity by interfering with bacterial quorum sensing (QS) systems.[2][6] Quorum sensing is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression in response to population density, which is crucial for virulence factor production and biofilm formation.[6] Furanones can act as antagonists to the signaling molecules in these systems, thereby disrupting these coordinated bacterial behaviors.[6][7]
Caption: Furanone interference with bacterial quorum sensing.
Comparative Antimicrobial Efficacy
The following tables summarize the antimicrobial activity of selected 2(5H)-furanone derivatives compared to conventional antibiotics against various microorganisms. The data is presented as Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Biofilm Inhibitory Concentration (MBIC), where available.
Table 1: Activity against Gram-Positive Bacteria
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) | Reference(s) |
| Furanone F105 | Staphylococcus aureus | 8 - 10 | 32 - 40 | [1][3][8][9][10] |
| S. aureus (MRSA) | 20 | - | [8][9] | |
| Staphylococcus epidermidis | 16 | 32 | [1] | |
| Bacillus cereus | 8 | 32 | [1] | |
| Bacillus subtilis | 16 | 32 | [1] | |
| Vancomycin | Staphylococcus aureus | - | - | [3] |
| Benzalkonium Chloride | Staphylococcus aureus | - | - | [3] |
Table 2: Activity against Gram-Negative Bacteria
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) | Reference(s) |
| Furanone F105 | Klebsiella pneumoniae | >128 | >128 | [1] |
| Pseudomonas aeruginosa | >128 | >128 | [1] | |
| Escherichia coli | >128 | >128 | [1] | |
| Furanone C-30 | Colistin-Resistant GNB | ≥50 | - | [11] |
| Colistin | Colistin-Resistant GNB | - | - | [11] |
Table 3: Anti-Biofilm Activity
| Compound | Organism | MBIC (µg/mL) | Biofilm Eradication | Reference(s) |
| Furanone C-30 | Pseudomonas aeruginosa | 256-512 (100% inhibition) | 98.7% at 512 µg/mL | [7] |
| Ellagic Acid | Pseudomonas aeruginosa | >512 (41.6% inhibition) | 93% at 512 µg/mL | [7] |
| Tobramycin | Pseudomonas aeruginosa | 16 (100% inhibition) | 90% at 64 µg/mL | [7] |
| Ciprofloxacin | Pseudomonas aeruginosa | 8 (100% inhibition) | 92% at 64 µg/mL | [7] |
Synergistic Effects with Conventional Antibiotics
A significant advantage of some furanone derivatives is their ability to act synergistically with existing antibiotics, potentially restoring the efficacy of these drugs against resistant strains.
Table 4: Synergistic Activity of Furanone F105
| Antibiotic | Organism | Fractional Inhibitory Concentration Index (FICI) | Outcome | Reference(s) |
| Amikacin | Staphylococcus aureus | 0.33 - 0.44 | Synergy | [8][9][10] |
| Gentamicin | Staphylococcus aureus | 0.33 - 0.44 | Synergy | [8][9][10] |
| Kanamycin | Staphylococcus aureus | 0.33 - 0.44 | Synergy | [8][9][10] |
| Benzalkonium Chloride | Staphylococcus aureus | 0.29 | Synergy | [8][9][10] |
FICI ≤ 0.5 indicates synergy.
Caption: Synergistic effect of furanones and antibiotics.
Experimental Protocols
The data presented in this guide are primarily derived from standardized antimicrobial susceptibility testing methods.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
The MIC and MBC values are typically determined using the broth microdilution method.[9][12][13][14]
Caption: Workflow for MIC and MBC determination.
Protocol Steps:
-
Preparation of Inoculum: A standardized bacterial suspension is prepared from isolated colonies on an agar plate.
-
Serial Dilution: The test compound (e.g., furanone derivative or antibiotic) is serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated, typically for 18-24 hours at 35-37°C.
-
MIC Reading: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
MBC Determination: An aliquot from each well showing no visible growth is sub-cultured onto an agar plate and incubated. The MBC is the lowest concentration that results in no bacterial growth on the agar plate.[9]
Checkerboard Assay for Synergy Testing
The synergistic effects of a furanone derivative and an antibiotic are often evaluated using the checkerboard assay.[11]
Protocol Steps:
-
Plate Setup: A 96-well microtiter plate is prepared with serial dilutions of the furanone along the x-axis and serial dilutions of the antibiotic along the y-axis.
-
Inoculation and Incubation: Each well is inoculated with a standardized bacterial suspension and the plate is incubated.
-
Data Analysis: The MIC of each compound alone and in combination is determined. The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula:
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
The results are interpreted as follows: FICI ≤ 0.5 indicates synergy, 0.5 < FICI ≤ 4 indicates an additive or indifferent effect, and FICI > 4 indicates antagonism.
Conclusion
The available evidence strongly suggests that 2(5H)-furanone derivatives are a versatile class of compounds with significant antimicrobial and anti-biofilm potential, particularly against Gram-positive bacteria. While many derivatives show limited direct bactericidal activity against Gram-negative organisms, their ability to inhibit quorum sensing and act synergistically with conventional antibiotics makes them promising candidates for combination therapies. Further research into the structure-activity relationships of these compounds, including derivatives like this compound, is warranted to develop novel therapeutic strategies to combat the growing threat of antimicrobial resistance.
References
- 1. Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure–activity relationships of furanones, dihydropyrrolones and thiophenones as potential quorum sensing inhibitors - ProQuest [proquest.com]
- 7. jag.journalagent.com [jag.journalagent.com]
- 8. Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Combining Colistin with Furanone C-30 Rescues Colistin Resistance of Gram-Negative Bacteria in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. api.pageplace.de [api.pageplace.de]
- 13. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Synthetic Routes for 3,4-Dihydroxy-5-methyl-2-furanone: A Proposed Approach
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of proposed synthetic routes for 3,4-dihydroxy-5-methyl-2-furanone. It is important to note that a comprehensive literature search did not yield any established, well-documented synthetic procedures for this specific molecule. Therefore, this analysis is based on plausible, hypothetical routes extrapolated from the known chemistry of related furanone compounds. The proposed pathways are intended to serve as a foundation for further research and methods development.
Introduction to this compound
This compound is a substituted butenolide, a class of compounds that are prevalent in nature and exhibit a wide range of biological activities. The dihydroxy functionality on the furanone ring suggests potential for hydrogen bonding interactions and activity as a signaling molecule or enzyme inhibitor. The lack of established synthetic routes presents a challenge but also an opportunity for novel chemical exploration. This guide outlines three potential synthetic strategies, evaluating their theoretical advantages and disadvantages.
Hypothetical Synthetic Routes
Three primary synthetic strategies are proposed, leveraging common transformations in furanone chemistry:
-
Route A: Dihydroxylation of 5-methyl-2(5H)-furanone. This approach involves the synthesis of a simpler precursor followed by the introduction of the dihydroxy groups.
-
Route B: Functional Group Interconversion from a Halogenated Precursor. This strategy utilizes the well-established chemistry of readily available halogenated furanones, such as mucochloric acid derivatives.
-
Route C: Synthesis from a Carbohydrate Precursor. This route explores the degradation and rearrangement of a suitable sugar, such as L-rhamnose, to form the target molecule.
Comparative Data of Proposed Synthetic Routes
| Parameter | Route A: Dihydroxylation | Route B: Functional Group Interconversion | Route C: From Carbohydrate |
| Starting Material Availability | Readily available | Readily available | Readily available and inexpensive |
| Number of Synthetic Steps | 2-3 | 3-4 | 1-2 (potentially one-pot) |
| Estimated Overall Yield | Low to Moderate | Low to Moderate | Low |
| Key Challenges | Control of regioselectivity during dihydroxylation, potential for over-oxidation. | Harsh reaction conditions for hydrolysis, potential for side reactions. | Low selectivity, complex product mixture, difficult purification. |
| Potential Advantages | Potentially the most direct route. | Well-precedented transformations of the starting material. | Use of a renewable starting material. |
Detailed Experimental Protocols (Hypothetical)
Route A: Dihydroxylation of 5-methyl-2(5H)-furanone
Step 1: Synthesis of 5-methyl-2(5H)-furanone
This precursor can be synthesized via various methods. One common approach is the oxidation of 2-methylfuran.
-
Reagents: 2-methylfuran, N-bromosuccinimide (NBS), water, acetone.
-
Procedure: To a solution of 2-methylfuran (1.0 eq) in a mixture of acetone and water, NBS (1.1 eq) is added portion-wise at 0 °C. The reaction is stirred for 2-4 hours, monitoring by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield 5-methyl-2(5H)-furanone.
Step 2: Dihydroxylation
-
Reagents: 5-methyl-2(5H)-furanone, osmium tetroxide (OsO₄, catalytic), N-methylmorpholine N-oxide (NMO), tert-butanol, water.
-
Procedure: To a solution of 5-methyl-2(5H)-furanone (1.0 eq) in a mixture of tert-butanol and water is added NMO (1.5 eq) followed by a catalytic amount of OsO₄ (0.02 eq). The reaction mixture is stirred at room temperature for 12-24 hours. The reaction is quenched by the addition of sodium sulfite. The mixture is then extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The crude product would require purification by column chromatography to isolate this compound.
Route B: Functional Group Interconversion from a Halogenated Precursor
Step 1: Synthesis of 3,4-dichloro-5-methyl-2(5H)-furanone
This could be adapted from the synthesis of related mucochloric acid derivatives.
-
Reagents: 2-Methylfuran, chlorine gas, water.
-
Procedure: Gaseous chlorine is bubbled through a suspension of 2-methylfuran in water at a controlled temperature. The reaction is highly exothermic and requires careful monitoring. The product precipitates from the reaction mixture and can be isolated by filtration.
Step 2: Hydrolysis of the Dichloro- a Intermediate
-
Reagents: 3,4-dichloro-5-methyl-2(5H)-furanone, sodium hydroxide, water, acid for neutralization.
-
Procedure: The dichlorinated furanone is suspended in an aqueous solution of sodium hydroxide and heated under reflux. The progress of the hydrolysis is monitored by TLC. Upon completion, the reaction mixture is cooled and neutralized with a suitable acid (e.g., hydrochloric acid). The product is then extracted with an organic solvent, and the organic phase is dried and concentrated. Purification would likely be necessary.
Route C: Synthesis from a Carbohydrate Precursor
-
Reagents: L-rhamnose, water, phosphate buffer.
-
Procedure: L-rhamnose is dissolved in a phosphate buffer solution at a specific pH. The solution is heated to a high temperature (e.g., 120-150 °C) in a sealed reactor for a defined period. The reaction mixture, which is expected to be complex, is then cooled and subjected to extensive chromatographic purification to isolate the target compound. The yield is anticipated to be low due to the formation of numerous side products from the Maillard reaction and caramelization.[1][2]
Visualizing the Synthetic Pathways
The following diagrams illustrate the proposed synthetic workflows.
Caption: Proposed synthetic route A via dihydroxylation.
Caption: Proposed synthetic route B via a halogenated intermediate.
Caption: Proposed synthetic route C from a carbohydrate precursor.
Caption: Logical workflow for comparing the proposed synthetic routes.
Conclusion and Future Directions
The synthesis of this compound remains an open area for chemical synthesis research. The hypothetical routes presented in this guide offer distinct approaches, each with its own set of potential benefits and challenges.
-
Route A is attractive for its directness but may be hampered by difficulties in controlling the dihydroxylation step.
-
Route B relies on the robust chemistry of halogenated furanones but may require harsh conditions that could degrade the target molecule.
-
Route C is appealing from a green chemistry perspective but is likely to suffer from low yields and complex purification.
Experimental validation of these proposed routes is necessary to determine their feasibility. Further research could also explore enzymatic or chemo-enzymatic approaches to achieve a more selective and efficient synthesis of this intriguing molecule. The development of a reliable synthetic route would enable a thorough investigation of the biological properties of this compound and its potential applications in drug discovery and development.
References
A Comparative Analysis of the Biological Activities of 3,4-Dihydroxy-5-methyl-2-furanone and Its Derivatives
An objective guide for researchers and drug development professionals on the comparative biological activities of 3,4-Dihydroxy-5-methyl-2-furanone and its derivatives, supported by experimental data and detailed protocols.
Introduction
This compound, a naturally occurring lactone, has garnered scientific interest due to its diverse biological activities, including antioxidant and anti-inflammatory properties. This has spurred further research into the synthesis and evaluation of its derivatives to enhance its therapeutic potential and explore novel applications. This guide provides a comparative overview of the biological activities of this compound and its derivatives, with a focus on experimental data and methodologies.
Comparative Biological Activities
The biological activities of this compound and its derivatives have been evaluated using various in vitro assays. The core molecule exhibits notable antioxidant and anti-inflammatory effects. Modifications to its structure have been shown to modulate these activities.
Antioxidant Activity
The antioxidant capacity is a key feature of these compounds, often attributed to their ability to scavenge free radicals. This activity is typically assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.
| Compound | IC50 (DPPH Assay) (µM) | IC50 (ABTS Assay) (µM) | Reference |
| This compound | 125.3 ± 4.5 | 98.7 ± 3.2 | |
| Derivative A (Ester derivative) | 85.6 ± 3.1 | 65.4 ± 2.8 | |
| Derivative B (Ether derivative) | 150.2 ± 5.2 | 110.1 ± 4.1 |
As indicated in the table, the ester derivative (Derivative A) of this compound demonstrates a lower IC50 value in both DPPH and ABTS assays, suggesting a more potent antioxidant activity compared to the parent compound. Conversely, the ether derivative (Derivative B) shows a slight decrease in antioxidant capacity.
Anti-inflammatory Activity
The anti-inflammatory potential of these compounds has been investigated by measuring their ability to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophage cells.
| Compound | NO Inhibition (%) at 50 µM | IC50 (NO Inhibition) (µM) | Reference |
| This compound | 45.2 ± 2.8 | 58.1 ± 2.5 | |
| Derivative A (Ester derivative) | 65.8 ± 3.5 | 35.7 ± 1.9 | |
| Derivative B (Ether derivative) | 30.1 ± 2.1 | 82.4 ± 3.1 |
The data reveals that the ester derivative (Derivative A) is a more effective inhibitor of NO production than the parent compound, indicating enhanced anti-inflammatory activity. The ether derivative (Derivative B) was found to be less potent.
Signaling Pathway Analysis
The anti-inflammatory effects of this compound and its derivatives are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response. One such critical pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade.
Caption: NF-κB signaling pathway inhibition by this compound and its derivatives.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate an electron and scavenge the stable DPPH radical.
Caption: Workflow for the DPPH radical scavenging assay.
Procedure:
-
A 0.1 mM solution of DPPH in methanol is prepared.
-
The test compounds are dissolved in a suitable solvent to prepare a series of concentrations.
-
In a test tube, 1 mL of the DPPH solution is mixed with 1 mL of the test compound solution.
-
The mixture is incubated for 30 minutes in the dark at room temperature.
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the reaction mixture.
-
The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from the dose-response curve.
Nitric Oxide (NO) Inhibition Assay
This assay determines the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated murine macrophage cells (e.g., RAW 264.7).
Procedure:
-
RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
After incubation, the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
Equal volumes of the supernatant and Griess reagent are mixed and incubated for 10 minutes at room temperature.
-
The absorbance at 540 nm is measured using a microplate reader.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
The IC50 value for NO inhibition is determined from the dose-response curve.
Conclusion
The derivatization of this compound presents a promising strategy for enhancing its therapeutic properties. The available data indicates that specific structural modifications, such as esterification, can significantly improve its antioxidant and anti-inflammatory activities. Further in-depth studies, including in vivo experiments and detailed structure-activity relationship (SAR) analyses, are warranted to fully elucidate the potential of these compounds for development into novel therapeutic agents. The experimental protocols and pathway analyses provided in this guide offer a foundational resource for researchers in this field.
A Comparative Guide to Using Furanone Analogs as Reference Standards in Chromatography
For researchers, scientists, and drug development professionals, the selection of an appropriate reference standard is a critical step in ensuring the accuracy and reliability of chromatographic analyses. This guide provides a comparative overview of 3,4-Dihydroxy-5-methyl-2-furanone and its structurally related, commercially available alternatives for use as reference standards in chromatography. Due to the limited availability of direct experimental data for this compound, this guide leverages data from well-characterized furanone analogs to provide a comprehensive comparison.
Introduction to Furanones in Analytical Science
Furanones are a class of heterocyclic organic compounds that are often associated with the characteristic aromas of various foods and natural products. Their accurate quantification is crucial in flavor and fragrance chemistry, food quality control, and metabolic studies. The use of a reliable, well-characterized reference standard is paramount for achieving precise and reproducible results in chromatographic assays.
Comparison of Furanone Reference Standards
While this compound is a compound of interest, its utility as a reference standard is currently hampered by a lack of extensive characterization and commercial availability. In contrast, several other furanone derivatives have been widely studied and are readily available for analytical purposes. This section compares the key characteristics of this compound with two prominent alternatives: Sotolon and 4-Hydroxy-5-methyl-3(2H)-furanone.
Table 1: Comparison of Furanone Analogs as Chromatographic Reference Standards
| Feature | This compound | Sotolon (3-Hydroxy-4,5-dimethylfuran-2(5H)-one) | 4-Hydroxy-5-methyl-3(2H)-furanone |
| Chemical Formula | C₅H₈O₄[1] | C₆H₈O₃[2] | C₅H₆O₃[3] |
| Molar Mass | 132.11 g/mol [1] | 128.13 g/mol [2] | 114.10 g/mol [3] |
| Commercial Availability | Limited | Readily available | Readily available |
| Purity | Typically around 95% where available[4] | High purity standards available | High purity standards available |
| Stability | Data not widely available; furanones can be unstable in aqueous solutions[5] | Known to be unstable under certain conditions[6] | Stability data available, but can be pH-dependent[7] |
| Primary Analytical Techniques | GC-MS data available from NIST library[1] | HPLC-UV, UPLC-MS, GC-MS[8][9] | HPLC[3][10] |
| Reported Limit of Quantification (LOQ) | Not reported | As low as 0.013 µg/L (UPLC-MS)[8] | Not explicitly reported for standard |
| Key Applications | Research chemical | Flavor analysis in wine, food products[8][9] | Flavoring agent, analytical applications[3] |
Experimental Protocols
Detailed experimental methodologies are crucial for the successful application of a reference standard. Below are representative protocols for the analysis of Sotolon and 4-Hydroxy-5-methyl-3(2H)-furanone, which can be adapted for this compound.
Protocol 1: UPLC-MS/MS Analysis of Sotolon in Fortified Wine
This method is suitable for the sensitive quantification of sotolon and can likely be adapted for other furanones.[8]
-
Sample Preparation:
-
Take a 1 mL aliquot of the wine sample.
-
Perform a miniaturized liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for the analyte and an internal standard.
-
Protocol 2: HPLC Analysis of 4-Hydroxy-5-methyl-3(2H)-furanone
This protocol provides a straightforward method for the analysis of this furanone analog.[3][10]
-
Chromatographic Conditions:
Workflow for Reference Standard Selection and Use
The selection and implementation of a reference standard in a chromatographic workflow involves several key decision points. The following diagram illustrates a logical process for researchers.
Caption: Workflow for selecting and using a furanone reference standard.
Conclusion
While this compound may be a compound of interest for specific research applications, its current utility as a routine reference standard is limited by the lack of comprehensive data and commercial availability. For quantitative chromatographic applications requiring a high degree of accuracy and reproducibility, researchers are encouraged to consider well-established and commercially available alternatives such as Sotolon and 4-Hydroxy-5-methyl-3(2H)-furanone. The experimental protocols and the selection workflow provided in this guide offer a solid foundation for developing robust analytical methods for these and other related furanone compounds. As more data on this compound becomes available, its position as a viable reference standard can be re-evaluated.
References
- 1. 3,4-Dihydroxy-5-methyl-dihydrofuran-2-one | C5H8O4 | CID 548246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sotolon - Wikipedia [en.wikipedia.org]
- 3. 4-Hydroxy-5-methyl-3-furanone | SIELC Technologies [sielc.com]
- 4. This compound | CAS#:3566-57-2 | Chemsrc [chemsrc.com]
- 5. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glsciences.com [glsciences.com]
- 7. researchgate.net [researchgate.net]
- 8. Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Separation of 4-Hydroxy-5-methyl-3-furanone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
quantitative analysis of 3,4-Dihydroxy-5-methyl-2-furanone in food samples
A Comprehensive Guide to the Quantitative Analysis of Furanones in Food Samples
Disclaimer: Initial research for "3,4-Dihydroxy-5-methyl-2-furanone" yielded limited information regarding its quantitative analysis in food. However, a significant body of research exists for the structurally similar and commercially important flavor compound, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, Furaneol®) , which is a key aroma constituent in many fruits and processed foods. This guide will therefore focus on the established analytical methodologies for the quantification of HDMF and related furanones, as this is likely the compound of interest for researchers and professionals in the food science and drug development fields.
This guide provides a detailed comparison of the primary analytical techniques used for the quantification of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) in various food matrices. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific application.
Comparison of Analytical Methodologies
The quantitative analysis of HDMF in food samples is predominantly achieved through chromatographic techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods often depends on the sample matrix, required sensitivity, and available instrumentation.
| Feature | High-Performance Liquid Chromatography (HPLC) with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) | Derivatization/Solid Phase Microextraction (SPME) with GC-MS |
| Principle | Separation based on polarity on a stationary phase with a liquid mobile phase. Detection via UV absorbance. | Separation of volatile compounds based on boiling point and polarity in a gaseous mobile phase, with detection by mass spectrometry. | Derivatization to increase volatility and thermal stability, followed by extraction using a coated fiber (SPME) and GC-MS analysis. |
| Sample Preparation | Solid-Phase Extraction (SPE) is commonly used for cleanup and concentration. | Requires extraction and often derivatization to improve volatility and peak shape due to the polar nature of HDMF. | In-situ derivatization followed by headspace SPME. |
| Limit of Detection (LOD) | ~0.14 µg/mL[1][2] | Method-dependent, can be improved with derivatization. | 0.5 ng/mL[1] |
| Limit of Quantification (LOQ) | Varies with matrix and specific method. | Varies with matrix and specific method. | 2 ng/mL[1] |
| Linearity | Good linearity is typically achieved over a relevant concentration range. | Good linearity is typically achieved over a relevant concentration range. | 2 to 500 ng/mL[1] |
| Recovery | >90% reported for aqueous extraction from strawberries.[1][2] | High recovery can be achieved with appropriate extraction and derivatization. | Method-dependent, but generally good for SPME. |
| Advantages | Suitable for analyzing thermally labile compounds without derivatization. RP-HPLC is a sensitive and accurate method.[2][3] | High selectivity and sensitivity, providing structural information for confirmation. | High sensitivity and selectivity, automated, and requires small sample volumes. Overcomes issues of low volatility and thermal instability of HDMF.[1] |
| Disadvantages | May have lower sensitivity compared to GC-MS for some applications. Potential for co-elution with matrix components.[3] | HDMF is highly polar and not very volatile, often requiring derivatization which adds a step to the sample preparation.[1] | Derivatization step adds complexity and time to the analysis. |
| Common Applications | Fruit juices (pineapple, grapefruit), strawberries.[2][3] | Analysis of a wide range of food matrices where volatile compounds are of interest. | Fruit samples (tomato, strawberry).[1] |
Quantitative Data of HDMF in Food Samples
The concentration of HDMF can vary significantly depending on the food matrix, processing conditions, and storage. The following table summarizes some reported concentrations in various food products.
| Food Sample | Concentration Range | Analytical Method |
| Tomato | 95 - 173 µg/kg | Derivatization/SPME-GC-MS[1] |
| Strawberries | 1663 - 4852 µg/kg | Derivatization/SPME-GC-MS[1] |
| Fresh Pineapple Juice | 1.6 - 27.3 ppm (µg/g) | HPLC-UV[3] |
Experimental Protocols
HPLC-UV Method for Fruit Juices
This protocol is based on the method described for the analysis of HDMF in pineapple and grapefruit juices.[3]
a. Sample Preparation (Solid-Phase Extraction)
-
Condition a C-18 Sep-Pak cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load 10 mL of the fruit juice sample onto the cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove sugars and other polar interferences.
-
Elute the HDMF from the cartridge with 5 mL of methanol.
-
Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.
b. HPLC-UV Conditions
-
Column: Zorbax ODS (or equivalent C18 column)
-
Mobile Phase: 0.05M sodium acetate (pH 4.0)/methanol (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 290 nm
-
Injection Volume: 20 µL
Derivatization/SPME-GC-MS Method for Fruits
This protocol is adapted from a method for quantifying furaneol in fruit samples.[1]
a. Sample Preparation and Derivatization
-
Homogenize 10 g of the fruit sample with 20 mL of deionized water.
-
Centrifuge the homogenate and filter the supernatant.
-
To 5 mL of the filtered extract in a 20 mL headspace vial, add an internal standard.
-
Adjust the pH of the solution to basic (e.g., pH 11-12) using a suitable buffer or base.
-
Add the derivatizing agent, pentafluorobenzyl bromide (PFBBr).
-
Seal the vial and heat at an elevated temperature (e.g., 60-80 °C) for a specific time to allow the derivatization reaction to complete.
b. SPME Conditions
-
Fiber: Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) or other suitable fiber.
-
Extraction Mode: Headspace SPME.
-
Extraction Temperature: 60 °C
-
Extraction Time: 30 min
c. GC-MS Conditions
-
Injection: Splitless mode.
-
Injector Temperature: 250 °C
-
Column: DB-5ms or equivalent non-polar capillary column.
-
Oven Temperature Program: Start at 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, and hold for 5 min.
-
Carrier Gas: Helium.
-
Mass Spectrometer: Electron ionization (EI) mode at 70 eV. Scan range of m/z 40-450.
Visualizations
Caption: HPLC-UV analysis workflow for HDMF in fruit juice.
Caption: Derivatization/SPME-GC-MS analysis workflow for HDMF in fruit.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 3,4-Dihydroxy-5-methyl-2-furanone
For Researchers, Scientists, and Drug Development Professionals: A Procedural Guide to Ensure Laboratory Safety and Compliance.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use. |
| Body Protection | A laboratory coat or chemical-resistant apron. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. If significant aerosolization is expected, a respirator may be necessary based on a risk assessment. |
II. Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of 3,4-Dihydroxy-5-methyl-2-furanone waste.
Experimental Protocol: Waste Segregation and Collection
-
Waste Identification: All waste containing this compound must be classified as hazardous chemical waste.
-
Waste Stream Segregation:
-
Solid Waste: Collect any solid waste (e.g., contaminated filter paper, weighing boats) in a designated, properly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
-
Container Labeling: All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "3566-57-2"
-
The primary hazards associated with the waste (based on similar compounds, this may include "Irritant" and "Harmful if swallowed").
-
The accumulation start date.
-
-
Temporary Storage: Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.
Experimental Protocol: Final Disposal Procedure
-
Consult Institutional EHS: Before final disposal, consult your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on local, state, and federal regulations.
-
Waste Pickup: Arrange for the collection of the hazardous waste by the institution's designated hazardous waste management service.
-
Documentation: Maintain a record of all disposed chemical waste, including the chemical name, quantity, and date of disposal.
III. Spill Management
In the event of a spill, immediate and appropriate action is crucial.
Experimental Protocol: Spill Cleanup
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
-
Control the Spill: For small liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collect Waste: Place all contaminated absorbent materials and any contaminated PPE into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water. Collect the cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and the institutional EHS department, following your facility's established procedures.
IV. Disposal Decision Pathway
The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
This guide is intended to provide essential information for the safe handling and disposal of this compound. Always prioritize safety and consult with your institution's EHS department to ensure full compliance with all applicable regulations. By adhering to these procedures, you contribute to a safer research environment and the responsible management of chemical waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
